2-(2-Oxoindolin-3-ylidene)malononitrile
Description
The exact mass of the compound 2-(2-Oxoindolin-3-ylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Oxoindolin-3-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxoindolin-3-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984743 | |
| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-89-8 | |
| Record name | Isatylidene malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6623-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6623-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC55483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Oxoindolin-3-ylidene)malononitrile synthesis mechanism
An In-Depth Technical Guide to the Synthesis Mechanism of 2-(2-Oxoindolin-3-ylidene)malononitrile
Abstract
This technical guide provides a comprehensive examination of the synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile, a pivotal scaffold in medicinal chemistry and drug development. The core of this synthesis is the Knoevenagel condensation of isatin with malononitrile. This document elucidates the underlying reaction mechanism, explores the causal relationships behind various catalytic strategies and reaction conditions, and presents a validated, step-by-step experimental protocol. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic theory with practical, field-proven insights to ensure a thorough understanding of this critical chemical transformation.
Introduction: The Significance of the 2-Oxoindoline Scaffold
The 3-alkenyl-2-oxindole framework is a privileged structure in pharmaceutical chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These derivatives are recognized as potent kinase inhibitors and cytotoxic agents with apoptosis-inducing properties.[1][2] 2-(2-Oxoindolin-3-ylidene)malononitrile, in particular, serves as a highly versatile intermediate. Its electron-deficient exocyclic double bond makes it an excellent Michael acceptor, enabling the construction of more complex heterocyclic systems, including spirooxindoles, through various synthetic transformations.[1][3] Understanding the nuances of its synthesis is paramount for chemists aiming to leverage this scaffold for novel therapeutic agents.
The Knoevenagel Condensation: A Mechanistic Framework
The synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, malononitrile) to a carbonyl group (the C3-keto group of isatin), followed by a dehydration step to yield the final α,β-unsaturated product.[4][5]
The general workflow for this specific condensation can be visualized as follows:
Figure 1: High-level workflow for the Knoevenagel condensation of isatin and malononitrile.
The Core Reaction Mechanism: A Step-by-Step Elucidation
The efficacy of the Knoevenagel condensation hinges on the acidity of the α-protons of the active methylene compound. The two electron-withdrawing nitrile groups in malononitrile significantly increase the acidity of its methylene protons (pKa ≈ 11), making them readily abstractable by even a weak base.
The reaction proceeds through the following discrete steps:
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Carbanion Formation: A base (or the polar protic solvent itself in some cases) abstracts a proton from malononitrile, creating a highly nucleophilic resonance-stabilized carbanion.
-
Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic C3 carbonyl carbon of the isatin molecule. This is typically the rate-determining step. This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent molecule, yielding a neutral aldol-type addition product (a 3-hydroxy-3-(dicyanomethyl)indolin-2-one).
-
Dehydration: The aldol intermediate undergoes elimination of a water molecule. This step is often facilitated by the catalyst (acid or base) and driven by the formation of a highly conjugated system. The result is the stable, colored final product, 2-(2-oxoindolin-3-ylidene)malononitrile.
This mechanistic pathway is illustrated in the diagram below:
Figure 2: Step-by-step mechanism of the Knoevenagel condensation between isatin and malononitrile.
Causality of Experimental Choices: Catalysts and Conditions
The choice of catalyst and solvent system is critical and directly influences reaction kinetics, yield, and environmental impact. While the reaction can proceed under various conditions, the selection is a deliberate choice based on desired outcomes such as reaction time, purity, and adherence to green chemistry principles.
| Catalyst System | Solvent | Temp. (°C) | Typical Time | Yield (%) | Rationale and Field Insights |
| Piperidine [3] | Ethanol | Reflux | 1-3 h | >90 | A classic, highly effective basic catalyst. The volatile amine facilitates easy workup, but its toxicity is a drawback. Often used as a benchmark for optimization. |
| SBA-Pr-SO₃H [6][7] | Water | 80 | 10-20 min | ~98 | A solid acid catalyst that aligns with green chemistry principles. It is heterogeneous, allowing for easy recovery and reuse. The acidic protons activate the isatin carbonyl, while the aqueous medium promotes the reaction.[6][7] |
| None ("On Water") [4] | Water | RT | 15 min | >95 | This eco-friendly approach leverages the unique properties of water to accelerate the reaction, potentially through hydrophobic effects and hydrogen bonding, eliminating the need for any catalyst.[4] |
| **Iodine (I₂) **[3] | Ethanol | RT | 30-60 min | >90 | Molecular iodine acts as a mild Lewis acid, activating the carbonyl group of isatin towards nucleophilic attack. This method offers mild conditions and high efficiency.[3] |
| Mechanochemistry [4] | None (Grinding) | RT | 5-10 min | >98 | Ball milling provides energy through mechanical force, promoting the reaction in the absence of a solvent. This is a highly efficient and environmentally benign "dry" method.[4] |
A Self-Validating Experimental Protocol
This protocol describes a robust and reproducible synthesis using a solid acid catalyst in an aqueous medium, reflecting modern green chemistry standards.[6][7]
Materials and Equipment:
-
Isatin (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sulfonic acid-functionalized silica (SBA-Pr-SO₃H) (10 mol%)
-
Deionized Water
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Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (e.g., 1.47 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and deionized water (20 mL).
-
Causality: Using a slight excess of malononitrile ensures the complete consumption of the more valuable isatin starting material. Water serves as an environmentally benign solvent.
-
-
Catalyst Addition: Add the sulfonic acid-functionalized silica (SBA-Pr-SO₃H) catalyst to the suspension.
-
Causality: As a heterogeneous catalyst, it provides acidic sites to activate the reaction while remaining in the solid phase for simple removal later.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). The formation of a colored product is a visual indicator.
-
Causality: Heating accelerates the reaction rate. Vigorous stirring is essential to ensure proper mixing in the heterogeneous mixture.
-
-
Product Isolation: Upon completion (typically < 20 minutes), cool the reaction mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Causality: The product has low solubility in cold water, allowing for efficient isolation by simple filtration.
-
-
Purification and Catalyst Recovery: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any unreacted malononitrile and other water-soluble impurities. The catalyst (SBA-Pr-SO₃H) is collected along with the product. To separate, the solid can be dissolved in a suitable organic solvent like ethyl acetate, the catalyst filtered off, and the solvent evaporated. For many applications, the crude product after washing is of sufficient purity.
-
Causality: Washing with cold water minimizes product loss while ensuring purity. The ability to filter off and reuse the catalyst is a key advantage of this method.
-
-
Drying and Characterization: Dry the resulting orange/red solid in a vacuum oven. The final product, 2-(2-oxoindolin-3-ylidene)malononitrile, can be characterized by standard analytical techniques.
Conclusion
The synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile via the Knoevenagel condensation is a cornerstone reaction for accessing a valuable class of heterocyclic compounds. While traditional methods using basic catalysts are effective, modern approaches emphasizing green chemistry principles—such as the use of solid acid catalysts in water or solvent-free mechanochemistry—offer significant advantages in terms of efficiency, safety, and sustainability. A thorough understanding of the underlying mechanism, from carbanion generation to the final dehydration, empowers chemists to make informed decisions about reaction conditions, thereby optimizing the synthesis for applications in drug discovery and materials science.
References
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Le Tacon, S., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 26(21), 6443. Available at: [Link]
-
Azizi, N., et al. (2006). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Journal of Chemical Research, 2006(5), 325-326. (A representative link discussing this methodology: [Link])
-
Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 300-304. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 244537, 2-(2-Oxoindolin-3-ylidene)malononitrile. Retrieved from [Link]
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Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(7), 2337. (A related synthesis methodology: [Link])
-
Pasha, M. A., & Jayashankara, V. P. (2007). An efficient and rapid synthesis of 2-(2-oxoindolin-3-ylidene) malononitrile using molecular iodine in water. Bioorganic & Medicinal Chemistry Letters, 17(1), 60-62. (Referenced via[3])
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Wikipedia contributors. (2023, December 2). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Shanthi, G., & Subbiahpandi, A. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15557-15567. Available at: [Link]
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Choi, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. Bioorganic Chemistry, 150, 107481. Available at: [Link]
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The Architectural Blueprint of a Promising Bioactive Scaffold: A Technical Guide to the Crystal Structure of 2-(2-Oxoindolin-3-ylidene)malononitrile
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the synthesis, solid-state architecture, and intermolecular interactions that govern the properties of this important heterocyclic compound.
Introduction: The Significance of the Oxindole Core
The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Derivatives of 2-oxoindoline are known to possess anticancer, antimicrobial, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[2] The title compound, 2-(2-Oxoindolin-3-ylidene)malononitrile, is a versatile synthetic intermediate, often prepared through the Knoevenagel condensation of isatin with malononitrile.[3][4] Its unique electronic and structural features, arising from the conjugated system and the presence of multiple hydrogen bond donors and acceptors, make the study of its crystal structure crucial for understanding its chemical behavior and for designing novel therapeutic agents. A detailed knowledge of the three-dimensional arrangement of molecules in the solid state provides invaluable information about polymorphism, solubility, and potential intermolecular interactions with biological targets.[5][6]
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile is most commonly achieved via the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[5][7] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.[3]
Experimental Protocol: Synthesis via Knoevenagel Condensation
Causality behind Experimental Choices: The use of a basic catalyst, such as piperidine or triethylamine, is essential to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic C3 carbonyl carbon of isatin. The subsequent dehydration step is often facilitated by the catalyst and/or elevated temperatures to yield the final conjugated product. Ethanol is a common solvent choice due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting 2-(2-Oxoindolin-3-ylidene)malononitrile is typically obtained as a yellow to orange crystalline solid.[8]
Diagram of the Knoevenagel Condensation Workflow:
Caption: Workflow for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Protocol for Single Crystal Growth
Rationale for Method Selection: Slow evaporation is a widely used and effective technique for growing high-quality single crystals of organic compounds. The gradual removal of the solvent allows the molecules to self-assemble into a well-ordered crystal lattice, which is essential for X-ray diffraction analysis. The choice of solvent is critical; a solvent in which the compound has moderate solubility at room temperature is ideal.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a saturated solution of purified 2-(2-Oxoindolin-3-ylidene)malononitrile in a suitable solvent (e.g., ethyl acetate or an ethanol/dichloromethane mixture) in a clean vial.
-
Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the compound should form.
-
Harvesting: Carefully harvest the crystals from the mother liquor using a spatula or forceps and dry them on a filter paper.
Crystallographic Analysis: Unveiling the Molecular Structure
While a specific Crystallographic Information File (CIF) for the title compound is not publicly available, a detailed analysis of the closely related N-methylated analog, 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile , provides significant insights into the expected crystal structure.[9][10] The addition of a methyl group is not expected to drastically alter the fundamental packing motifs, although it will preclude the formation of N-H···O hydrogen bonds.
Crystallographic Data for 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
The following table summarizes the crystallographic data for this closely related compound, which serves as a robust model for understanding the structure of the title compound.[9][10]
| Parameter | Value |
| Chemical Formula | C₁₂H₇N₃O |
| Formula Weight | 209.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9720 (14) |
| b (Å) | 9.929 (2) |
| c (Å) | 15.084 (3) |
| β (°) | 100.25 (3) |
| Volume (ų) | 1027.5 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor | 0.057 |
Data obtained from Wang et al. (2013).[9]
The molecule is reported to be almost planar, which is expected due to the extensive π-conjugation across the oxindole and malononitrile moieties.[9] This planarity plays a crucial role in the solid-state packing, facilitating efficient stacking interactions.
Diagram of the Single-Crystal X-ray Diffraction Workflow:
Caption: A simplified workflow of single-crystal X-ray diffraction analysis.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing of 2-(2-Oxoindolin-3-ylidene)malononitrile is dictated by a network of non-covalent interactions. While the N-methylated analog lacks the N-H donor for classical hydrogen bonding, the parent compound possesses this functionality, which is expected to significantly influence its crystal packing.
Hydrogen Bonding
In the crystal structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, the amide N-H group and the carbonyl oxygen atom of the oxindole ring are potent hydrogen bond donors and acceptors, respectively. Furthermore, the nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors. It is highly probable that the molecules will form intricate hydrogen-bonding networks, such as chains or dimers, through N-H···O=C and potentially weaker C-H···N≡C and C-H···O=C interactions.[10] In many isatin derivatives, N–H···O hydrogen bonds are a dominant feature in their crystal structures, often leading to the formation of centrosymmetric dimers or extended chains.[11]
π-π Stacking Interactions
The planar nature of the 2-(2-Oxoindolin-3-ylidene)malononitrile molecule makes it an ideal candidate for significant π-π stacking interactions.[12] These interactions, arising from the overlap of the π-orbitals of adjacent aromatic and conjugated systems, are expected to play a crucial role in the stabilization of the crystal lattice.[8] The electron-rich oxindole ring system and the electron-deficient malononitrile moiety create a push-pull system, which can lead to favorable offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive van der Waals forces.[13] Such stacking is a common feature in the crystal packing of oxindole derivatives.[5]
Diagram of Potential Intermolecular Interactions:
Caption: Key intermolecular interactions in the crystal structure.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the crystal structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, drawing upon established synthetic methodologies and crystallographic data from a closely related analog. The interplay of strong hydrogen bonding and significant π-π stacking interactions governs the supramolecular assembly of this important bioactive molecule. A thorough understanding of this solid-state architecture is paramount for the rational design of new oxindole-based therapeutic agents with improved physicochemical properties. Future work should focus on obtaining the specific crystal structure of the title compound to unequivocally determine its packing arrangement and to explore the potential for polymorphism, which can have profound implications for its pharmaceutical development.
References
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Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]
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Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]
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PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. [Link]
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Heiner, B. R., et al. (2024). C–H···O Hydrogen Bonding in Pentamers of Isatin. The Journal of Physical Chemistry C, 128(1), 465-474. [Link]
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Geffen, Y., et al. (2019). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 24(18), 3356. [Link]
-
Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 331-335. [Link]
-
Patil, S. A., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15687-15695. [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
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Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]
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Gomaa, M. A. M., & Hassan, D. K. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Archiv der Pharmazie, 352(12), e1900209. [Link]
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Julian, P. L., & Pikl, J. (1935). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 57(3), 560-561. [Link]
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ResearchGate. (n.d.). Detail of the π–π stacking in the crystal packing of the title compound... [Link]
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Patil, S. A., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. PubMed Central. [Link]
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Glidewell, C., et al. (2006). Hydrogen-bonded chains of rings linked by iodo±carbonyl interactions in 5-iodoisatin and hydrogen. Acta Crystallographica Section C: Crystal Structure Communications, C62(5), o321-o323. [Link]
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Shtukenberg, A. G., et al. (2021). Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction. Chemical Science, 12(34), 11416-11425. [Link]
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Karanam, V. M., et al. (2010). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B, 49B(11), 1529-1533. [Link]
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A Comprehensive Technical Guide to 2-(2-Oxoindolin-3-ylidene)malononitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-(2-Oxoindolin-3-ylidene)malononitrile, a prominent member of the 3-alkenyl-2-oxindole class of heterocyclic compounds. This molecule serves as a critical structural motif and a versatile synthetic intermediate in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, and detailed synthetic protocols, with a focus on the causality behind methodological choices. Furthermore, this guide will delve into the compound's spectroscopic signature, its significant role as a pharmacophore in the development of kinase inhibitors, and its broader applications. The content is structured to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of this important molecule, grounded in authoritative references and field-proven insights.
Core Compound Identification
Precise identification is the cornerstone of any chemical research. 2-(2-Oxoindolin-3-ylidene)malononitrile is known by several names and registry numbers across various databases.
-
IUPAC Name: 2-(2-oxo-1H-indol-3-ylidene)propanedinitrile[1]
-
CAS Number: 6623-89-8[1]
-
Molecular Formula: C₁₁H₅N₃O[1]
-
Synonyms: (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, 3-(Dicyanomethylene)oxindole, 3-(Dicyanomethylene)-2-indolone, Tyrphostin derivative 22.[1][2]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is crucial for its handling, application, and formulation. The key data for 2-(2-Oxoindolin-3-ylidene)malononitrile are summarized below.
| Property | Value | Source |
| Molecular Weight | 195.18 g/mol | [1] |
| Monoisotopic Mass | 195.043261791 Da | [1][3] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Physical State | Solid at 20°C | [2] |
| Storage | Store in a cool (<15°C), dark place under an inert gas | [2] |
| Sensitivity | Air Sensitive | [2] |
Hazard Identification and Safety
This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Classification: Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2.[1][2]
-
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately).[1]
Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing 2-(2-Oxoindolin-3-ylidene)malononitrile is the Knoevenagel condensation . This reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (the C3-ketone of isatin), followed by a dehydration step.
The choice of malononitrile is strategic; its methylene protons are highly acidic due to the electron-withdrawing effect of the two adjacent nitrile groups, facilitating the formation of a carbanion intermediate required for the reaction.[4] Isatin provides the electrophilic carbonyl target within the privileged oxindole scaffold.
Caption: Knoevenagel condensation workflow for synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is selected here for its alignment with green chemistry principles, offering significantly reduced reaction times, often higher yields, and improved selectivity compared to conventional heating.[5]
Materials:
-
Isatin (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (or water) as solvent
-
Piperidine (catalytic amount, ~0.1 eq)
-
Microwave synthesis vial
Procedure:
-
Reactant Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine isatin, malononitrile, and the chosen solvent (e.g., 3-5 mL of ethanol).
-
Catalyst Addition: Add a catalytic amount of piperidine to the suspension. The base is crucial for deprotonating the malononitrile to initiate the reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction vessel to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent like ethanol or acetonitrile.
-
Validation: Dry the final product under vacuum and confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). A yield of over 90% is commonly achievable with this method.
Spectroscopic Characterization
The validation of the synthesized compound relies on its unique spectroscopic fingerprint.
-
Infrared (IR) Spectroscopy: Key expected peaks include a sharp, strong absorption around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile groups. Amide N-H stretching will appear as a broad peak around 3200 cm⁻¹ , and the C=O (amide lactam) stretch will be visible near 1715-1720 cm⁻¹ .[6]
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the aromatic protons on the oxindole ring will appear in the δ 6.8-8.0 ppm region. A key signal will be the singlet for the amide N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: Distinctive signals are expected for the two nitrile carbons (C≡N) around 115-120 ppm . The carbonyl carbon (C=O) will be significantly downfield, typically >165 ppm . The exocyclic double bond carbons (C=C) will also be prominent in the spectrum.[1]
-
Mass Spectrometry (MS): The molecular ion peak ([M]+) will be observed at m/z 195.04. Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z 196.05 and [M+Na]⁺ at m/z 218.03.[3]
Applications in Drug Discovery and Materials Science
The 2-(2-Oxoindolin-3-ylidene)malononitrile core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal starting point for designing enzyme inhibitors.
Kinase Inhibition and Signal Transduction
Many derivatives of this compound belong to the tyrphostin family, which are known inhibitors of protein tyrosine kinases (PTKs).[1][5] PTKs are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of PTK activity is a hallmark of many cancers.
Caption: Inhibition of a Tyrosine Kinase signaling pathway.
Compounds like Tyrphostin AG-490, a well-known JAK2/EGFR inhibitor, share structural similarities and mechanisms of action.[7][8] They function by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade that leads to tumor cell growth.[8] The 2-oxindole scaffold is also implicated in the modulation of AMP-activated protein kinase (AMPK) and can serve as a precursor for potent cytotoxic agents with apoptosis-inducing properties.[6]
Synthetic Building Block
Beyond its direct biological activity, this molecule is a valuable intermediate. The exocyclic double bond is highly activated by the electron-withdrawing nitrile groups, making it susceptible to various chemical transformations, including Michael additions and cycloadditions. This reactivity allows for its use in the synthesis of more complex heterocyclic systems, such as spirooxindoles, which are another class of compounds with significant pharmacological potential.[6]
Conclusion
2-(2-Oxoindolin-3-ylidene)malononitrile is a compound of significant scientific interest, bridging synthetic organic chemistry with cutting-edge drug discovery. Its straightforward and efficient synthesis, combined with the biological importance of the 2-oxindole scaffold, ensures its continued relevance. As a core component of kinase inhibitors and a versatile building block for complex molecular architectures, it represents a powerful tool for researchers aiming to develop novel therapeutics and functional materials. This guide has provided the foundational knowledge required to synthesize, characterize, and strategically apply this compound in a research setting.
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The Multifaceted Biological Activities of 2-(2-Oxoindolin-3-ylidene)malononitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-oxoindole core, a prominent heterocyclic motif found in numerous natural and synthetic compounds, has long been a focal point in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of biological activities. Among the myriad of its derivatives, the 2-(2-oxoindolin-3-ylidene)malononitrile (OIMD) scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into OIMD derivatives, with a primary focus on their anticancer and antimicrobial properties. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the journey from compound synthesis to clinical candidacy.
I. The Isatin Core: A Foundation for Diverse Bioactivity
Isatin (1H-indole-2,3-dione) is a versatile endogenous compound that has captivated the attention of chemists and pharmacologists for over a century.[1][2][3] Its unique structural amalgam of a fused aromatic ring and a pyrrolidone ring containing both an amide and a ketone carbonyl group provides a rich chemical landscape for modification. This inherent reactivity, particularly at the C3-carbonyl group, makes it an ideal starting material for the synthesis of a vast library of heterocyclic compounds.[4]
The biological significance of isatin and its derivatives is well-documented, with activities spanning antiviral, anticonvulsant, anti-inflammatory, and, most notably, anticancer and antimicrobial domains.[1][2][3] This broad therapeutic window has cemented the isatin scaffold as a "privileged structure" in drug discovery, a testament to its ability to interact with multiple biological targets.
II. Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile Derivatives: A Practical Approach
The quintessential method for synthesizing OIMD derivatives is the Knoevenagel condensation of an appropriately substituted isatin with malononitrile. This reaction is typically catalyzed by a base, with piperidine being a common and effective choice.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of OIMD derivatives.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted isatin (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a base, like piperidine (a few drops), to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[5]
III. Anticancer Activity: A Primary Therapeutic Frontier
A significant body of research has highlighted the potent anticancer activities of OIMD derivatives against a wide array of human cancer cell lines.[6] These compounds often exhibit cytotoxicity in the micromolar to nanomolar range, positioning them as promising candidates for further preclinical and clinical development.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer efficacy of OIMD derivatives is often attributed to their ability to inhibit critical enzymes and signaling pathways involved in tumor growth, proliferation, and survival.
1. Tyrosine Kinase Inhibition:
A primary mechanism of action for many OIMD derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, OIMD derivatives can block its phosphorylation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[6]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of OIMD derivatives.
2. Induction of Apoptosis and Cell Cycle Arrest:
Several studies have demonstrated that OIMD derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). Furthermore, these compounds can cause cell cycle arrest, typically at the G2/M or G1 phase, thereby preventing cancer cell division and proliferation.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of OIMD derivatives are commonly quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | Thiazole derivative | HepG2 (Liver) | 0.047 (VEGFR-2) | |
| 11 | 5-Bromo-pyrrolidone fused | HCT116 (Colon) | ~3 | [8] |
| 12 | 5-Iodo-pyrrolidone fused | HCT116 (Colon) | < 3 | [8] |
| Sunitinib | (Reference Drug) | HepG2 (Liver) | 0.167 (VEGFR-2) | |
| Sunitinib | (Reference Drug) | HCT116 (Colon) | 3.42 | [8] |
Note: The above table provides a selection of reported IC50 values to illustrate the potency of OIMD derivatives. For a comprehensive understanding, it is essential to consult the primary literature.
IV. Antimicrobial Activity: A Growing Area of Interest
While the anticancer properties of OIMD derivatives have been extensively studied, their potential as antimicrobial agents is an emerging and promising field of research. The isatin scaffold itself is known to be a constituent of various molecules with antibacterial and antifungal activities.[3][9][10]
Evaluating Antimicrobial Efficacy
The antimicrobial activity of OIMD derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and reliable technique for this purpose.
Quantitative Analysis of Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 10f, 10g, 10h | Staphylococcus aureus ATCC 6538 | 0.5 | [9] |
| 10f, 10g, 10h | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.5 | [9] |
| Gatifloxacin | (Reference Drug) | 0.5 | [9] |
| 5a | Staphylococcus aureus ATCC 25923 | 3.9 | [11] |
| 5h | Escherichia coli ATCC 25922 | 31.5 | [11] |
| 5p | Escherichia coli ATCC 25922 | 62.5 | [11] |
| Tetracycline | (Reference Drug) | - | [11] |
Note: The data presented here highlights the potential of OIMD derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria, including resistant strains like MRSA.
V. Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and reliability of biological data, standardized and well-documented experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays used in the evaluation of OIMD derivatives.
A. MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of OIMD derivatives on cancer cell lines.[8][12][13]
Caption: Step-by-step workflow of the MTT assay.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
OIMD derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the OIMD derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
B. Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of OIMD derivatives against bacteria.[14][15][16][17]
Materials:
-
96-well round-bottom microplates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
OIMD derivatives dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Negative control (broth only)
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the OIMD derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[15]
VI. Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of the OIMD derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
-
Substituents on the Oxindole Ring: The nature and position of substituents on the benzene ring of the oxindole moiety can significantly influence activity. Electron-withdrawing groups, such as halogens (F, Cl, Br), at the 5-position have been shown to enhance anticancer activity in some series.[6][8]
-
The Malononitrile Group: The dicyano-methylene group is a key pharmacophore, acting as a Michael acceptor and contributing to the compound's reactivity and interaction with biological targets.
-
N-Substitution of the Oxindole: Substitution on the nitrogen atom of the oxindole ring can modulate the lipophilicity and pharmacokinetic properties of the compounds, thereby affecting their overall efficacy.
VII. Conclusion and Future Perspectives
The 2-(2-oxoindolin-3-ylidene)malononitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action. The synthetic accessibility and the potential for diverse structural modifications make this class of compounds particularly attractive for lead optimization and the development of next-generation drugs.
Future research in this area should focus on:
-
Expanding the chemical diversity of OIMD libraries to explore a wider range of biological targets.
-
In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their biological effects.
-
Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
-
Exploration of other therapeutic areas, such as antiviral and anti-inflammatory applications, where the isatin core has shown promise.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds, paving the way for the development of innovative treatments for cancer, infectious diseases, and beyond.
VIII. References
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Anwar C. A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. 2024;12(5):1-7. Available from: [Link].
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Tabatabaei-dakhili F, et al. A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Phytomedicine. 2011;18(11):949-54. Available from: [Link].
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Horishny VY, et al. Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. Pharmacia. 2020;67(3):195-204. Available from: [Link].
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Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. 2017;22(6):898. Available from: [Link].
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Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2011. Available from: [Link].
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A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. International Journal of Pharmaceutical Sciences and Research. 2020;11(10): 4716-4723. Available from: [Link].
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Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Med. Chem. 2024;15:183-204. Available from: [Link].
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One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. 2022;27(9):2808. Available from: [Link].
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Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021. Available from: [Link].
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Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules. 2021;26(23):7337. Available from: [Link].
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Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules. 2021;26(23):7337. Available from: [Link].
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Anwar C. A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. 2024;12(5):1-7. Available from: [Link].
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link].
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Antibacterial activities with the structure-activity relationship of coumarin derivatives. Eur J Med Chem. 2020;208:112832. Available from: [Link].
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Tautomeric Landscape of 2-(2-Oxoindolin-3-ylidene)malononitrile: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 2-(2-oxoindolin-3-ylidene)malononitrile, a key scaffold in medicinal chemistry. Tautomerism, the interconversion of structural isomers, profoundly influences the physicochemical and pharmacological properties of a molecule, including its receptor binding affinity, membrane permeability, and metabolic stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the tautomeric landscape of this compound is paramount for rational drug design and optimization. This document delineates the principal tautomeric forms, provides a rationale for experimental and computational characterization, and outlines detailed protocols for their investigation.
Introduction: The Significance of Tautomerism in Drug Development
Tautomerism is a fundamental concept in organic chemistry that describes the dynamic equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] This isomerism typically involves the migration of a proton, accompanied by a shift in the location of a double bond. In the context of drug discovery, the presence of multiple tautomers can have significant implications. Each tautomer possesses a unique three-dimensional shape, electronic distribution, and hydrogen bonding pattern, which in turn dictates its interaction with biological targets. Consequently, the predominant tautomer under physiological conditions may not be the most active one, creating a complex structure-activity relationship (SAR) landscape.
The 2-oxoindolin-3-ylidene core, a prominent feature in numerous bioactive molecules, is known to exhibit tautomerism.[2] The subject of this guide, 2-(2-oxoindolin-3-ylidene)malononitrile, combines this privileged scaffold with a highly electron-withdrawing malononitrile group. This substitution is expected to significantly influence the electronic properties of the entire molecule and, consequently, its tautomeric preferences. A thorough characterization of the tautomeric equilibrium of this compound is therefore a critical step in harnessing its full therapeutic potential.
The Tautomeric Forms of 2-(2-Oxoindolin-3-ylidene)malononitrile
The structural complexity of 2-(2-oxoindolin-3-ylidene)malononitrile gives rise to several potential tautomeric forms. The primary equilibria to consider are the lactam-lactim and keto-enol tautomerisms.
Lactam-Lactim Tautomerism
The amide functionality within the oxindole ring can exist in either a lactam or a lactim form.[3] The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (C-OH) and a C=N double bond within the five-membered ring. Generally, for isatin and its derivatives, the lactam form is thermodynamically more stable and predominates in the solid state.[4]
Keto-Enol Tautomerism
The exocyclic portion of the molecule, influenced by the malononitrile group, introduces the possibility of keto-enol tautomerism. This would involve the migration of the N-H proton to one of the nitrile nitrogen atoms or the carbonyl oxygen, leading to a variety of enol-like structures with different conjugation patterns. The strong electron-withdrawing nature of the two nitrile groups can influence the acidity of the N-H proton and the stability of the potential enol forms.
The principal tautomers of 2-(2-oxoindolin-3-ylidene)malononitrile are depicted below:
Caption: Potential tautomeric equilibria for 2-(2-oxoindolin-3-ylidene)malononitrile.
Experimental Characterization of Tautomeric Equilibria
A multi-pronged experimental approach is essential to unequivocally identify the predominant tautomeric forms and to quantify their relative populations under various conditions. The choice of solvent is a critical parameter, as it can significantly influence the tautomeric equilibrium by stabilizing one form over another through specific solute-solvent interactions like hydrogen bonding.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure of molecules and is therefore indispensable for studying tautomerism.
Rationale: The different tautomers of 2-(2-oxoindolin-3-ylidene)malononitrile will have distinct sets of chemical shifts and coupling constants for their protons and carbons. For instance, the lactam form will exhibit a characteristic N-H proton signal, which will be absent in the lactim form. The lactim form, in turn, will show a hydroxyl proton signal. Similarly, the carbon chemical shifts, particularly for the carbonyl carbon and the carbons of the exocyclic double bond, will be significantly different between the tautomers. Variable-temperature NMR studies can also provide insights into the thermodynamics of the tautomeric interconversion.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Prepare solutions of 2-(2-oxoindolin-3-ylidene)malononitrile at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, Acetonitrile-d₃).
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Acquire ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of carbon signals.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different tautomers in the ¹H NMR spectra to determine their relative populations in each solvent.
-
Analyze the chemical shifts to infer the electronic environment of the nuclei in each tautomer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to monitor changes in the tautomeric equilibrium.
Rationale: The different tautomers will have distinct conjugated systems and therefore will absorb light at different wavelengths. By monitoring the changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to infer shifts in the tautomeric equilibrium. For instance, an increase in the conjugation length in one tautomer would be expected to lead to a bathochromic (red) shift in its maximum absorbance wavelength (λ_max).
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a series of solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).
-
Data Analysis:
-
Identify the λ_max for the major absorption bands in each solvent.
-
Correlate the changes in λ_max and molar absorptivity with solvent polarity parameters (e.g., dielectric constant) to understand the effect of the solvent on the tautomeric equilibrium.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Rationale: The lactam and lactim forms, as well as the keto and enol forms, will exhibit characteristic vibrational frequencies. The lactam form will show a strong carbonyl (C=O) stretching band, typically in the range of 1650-1750 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹. The lactim form will lack the C=O stretch but will show a C=N stretching vibration and an O-H stretching band. These distinct spectral features allow for the identification of the predominant tautomer in the solid state (using KBr pellet or ATR) and in solution.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate IR cell.
-
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for C=O, N-H, O-H, and C=N bonds to determine the dominant tautomeric form.
Computational Chemistry: A Predictive and Complementary Tool
In silico methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to complement experimental studies of tautomerism.[6]
Rationale: DFT calculations can be used to predict the relative stabilities of the different tautomers in the gas phase and in solution (using implicit or explicit solvent models). By calculating the Gibbs free energy of each tautomer, it is possible to predict their equilibrium populations. Furthermore, computational methods can simulate spectroscopic data (NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions), which can be compared with experimental results to aid in the assignment of spectra to specific tautomers.[7]
Computational Workflow: DFT Analysis of Tautomers
Caption: A typical workflow for the computational investigation of tautomerism using DFT.
Data Presentation and Interpretation
For a clear and concise presentation of the findings, all quantitative data should be summarized in tables.
Table 1: Solvent Effects on the Tautomeric Equilibrium of 2-(2-Oxoindolin-3-ylidene)malononitrile from ¹H NMR
| Solvent | Dielectric Constant | % Lactam-Keto | % Lactim | % Enol Isomer 1 | % Enol Isomer 2 |
| CDCl₃ | 4.8 | ||||
| Acetone-d₆ | 21.1 | ||||
| Acetonitrile-d₃ | 37.5 | ||||
| DMSO-d₆ | 46.7 | ||||
| Methanol-d₄ | 32.7 |
Note: The percentages are to be determined from the integration of the corresponding signals in the ¹H NMR spectra.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Tautomer | Method | Key ¹³C Chemical Shifts (ppm) | Key IR Frequencies (cm⁻¹) | λ_max (nm) |
| Lactam-Keto | Experimental | C=O, Cα, Cβ | ν(C=O), ν(N-H) | |
| Calculated | C=O, Cα, Cβ | ν(C=O), ν(N-H) | ||
| Lactim | Experimental | C-O, C=N | ν(O-H), ν(C=N) | |
| Calculated | C-O, C=N | ν(O-H), ν(C=N) |
Note: The specific chemical shifts and vibrational frequencies are to be filled in upon experimental and computational analysis.
Conclusion and Future Directions
A thorough understanding of the tautomeric behavior of 2-(2-oxoindolin-3-ylidene)malononitrile is a prerequisite for its successful development as a therapeutic agent. The integrated experimental and computational approach outlined in this guide provides a robust framework for characterizing the tautomeric landscape of this important molecule. Future studies could explore the influence of pH on the tautomeric equilibrium, which is particularly relevant for understanding its behavior in different biological compartments. Additionally, co-crystallization studies with relevant biological targets could provide invaluable insights into the specific tautomeric form responsible for its pharmacological activity.
References
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MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5434. [Link]
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PMC. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]
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PMC. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14971–15001. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. [Link]
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ResearchGate. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]
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ResearchGate. (n.d.). Unveiling geometrical isomers and tautomers of isatin-hydrazones by NMR spectroscopy. [Link]
-
MDPI. (n.d.). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Study On The Structural Features And Reactivity Of Isatin. [Link]
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PubMed. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Chemistry Central Journal, 13(1), 74. [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
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ResearchGate. (n.d.). (a) Tautomerization of isatin and (b) 1 H NMR of isatin in CD 3 OD and dimethyl sulfoxide (DMSO)-d 6 solvent. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-(2-Oxoindolin-3-ylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2-Oxoindolin-3-ylidene)malononitrile, a prominent derivative of the isatin scaffold, is a compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility profile, which governs its behavior in biological systems and dictates the feasibility of its formulation and processing. This guide provides an in-depth exploration of the solubility of 2-(2-Oxoindolin-3-ylidene)malononitrile in common solvents, offering both a theoretical framework and practical methodologies for its determination. While comprehensive quantitative data for this specific molecule is not extensively published, this document synthesizes available information with established analytical protocols to empower researchers in their handling and application of this compound.
The Critical Role of Solubility in the Application of 2-(2-Oxoindolin-3-ylidene)malononitrile
The solubility of an active pharmaceutical ingredient (API) or a functional organic molecule is a critical physicochemical property that influences its entire lifecycle, from synthesis and purification to formulation and in vivo efficacy.[1] For 2-(2-Oxoindolin-3-ylidene)malononitrile, understanding its solubility is paramount for several key reasons:
-
Drug Development: In the pharmaceutical realm, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption.[2] Determining the solubility of this compound in various physiological and non-physiological media is a crucial first step in pre-formulation studies.
-
Chemical Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during the synthesis and subsequent purification of 2-(2-Oxoindolin-3-ylidene)malononitrile. Recrystallization, a common purification technique, is entirely dependent on the differential solubility of the compound in a given solvent at different temperatures.
-
In Vitro and In Vivo Studies: Accurate and reproducible biological assays require the complete dissolution of the test compound in the assay medium. Undissolved particles can lead to erroneous results and misinterpretation of the compound's activity.
Theoretical Framework: Understanding Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the true saturation point of a compound in a solvent after a prolonged period, ensuring that the system has reached a state of minimum free energy.[3][4] This value is intrinsic to the compound and the solvent under specific conditions.
-
Kinetic Solubility: This is often a measure of the concentration of a compound in solution at a specific time point after its addition to a solvent, and it may not represent a true equilibrium state.[5] Kinetic solubility measurements are often higher than thermodynamic solubility, especially for compounds that can form supersaturated solutions.[3][4]
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better at dissolving non-polar solutes. The molecular structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, with its polar oxoindole core and nitrile groups, alongside a non-polar benzene ring, suggests a nuanced solubility profile.
Qualitative Solubility Profile of 2-(2-Oxoindolin-3-ylidene)malononitrile
| Solvent Class | Common Solvents | Anticipated Solubility | Rationale & Supporting Evidence |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good to High | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. Isatin, a related compound, dissolves well in DMSO.[6] A related methylated derivative has been synthesized in acetonitrile, indicating at least moderate solubility.[7] |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting with the carbonyl and N-H groups of the oxoindole ring. Crystals of a related compound have been obtained from ethanol, suggesting it is a suitable solvent for recrystallization (implying moderate solubility at elevated temperatures and lower solubility at room temperature).[7] Isatin is also known to dissolve in ethanol and methanol.[6] |
| Non-Polar | Hexane, Petroleum Ether | Low | The overall polarity of 2-(2-Oxoindolin-3-ylidene)malononitrile is too high for significant dissolution in non-polar solvents. Petroleum ether is often used as an anti-solvent in combination with more polar solvents like ethyl acetate for purification, indicating poor solubility. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polarity that can accommodate the different structural motifs of the molecule. Ethyl acetate, often in combination with petroleum ether, is used in the purification of related compounds.[8] |
| Aqueous | Water | Low | The presence of a relatively large, non-polar aromatic ring and the overall molecular structure suggest that 2-(2-Oxoindolin-3-ylidene)malononitrile is poorly soluble in water, a common characteristic for many organic drug candidates.[2] Isatin itself is only slightly soluble in water.[6] |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
The following section details a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of 2-(2-Oxoindolin-3-ylidene)malononitrile. The most widely accepted method for this is the shake-flask method , followed by a suitable analytical technique for quantification.[9]
The Shake-Flask Method: The Gold Standard
This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials:
-
2-(2-Oxoindolin-3-ylidene)malononitrile (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Protocol:
-
Preparation: Add an excess amount of 2-(2-Oxoindolin-3-ylidene)malononitrile to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution has been achieved.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Analytical Quantification: HPLC-UV and UV-Vis Spectroscopy
Both HPLC-UV and UV-Vis spectroscopy are powerful techniques for quantifying the concentration of a dissolved compound.[1]
UV-Vis Spectroscopy:
This method is rapid and straightforward but is more susceptible to interference from impurities that absorb at the same wavelength as the analyte.
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 2-(2-Oxoindolin-3-ylidene)malononitrile in the chosen solvent and scan its absorbance across a range of UV-visible wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.[10]
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and use the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC is a more specific and accurate method as it separates the analyte from potential impurities before quantification.
-
Method Development: Develop an HPLC method with a suitable column, mobile phase, and flow rate to achieve good separation and a sharp peak for 2-(2-Oxoindolin-3-ylidene)malononitrile.
-
Calibration Curve: Inject a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment and determine its concentration from the calibration curve based on the measured peak area.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Caption: Experimental workflow for thermodynamic solubility determination.
Data Interpretation and Reporting
The final solubility value should be reported in standard units such as mg/mL or mol/L, along with the solvent used and the temperature at which the measurement was conducted. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Conclusion
While a definitive, quantitative solubility profile for 2-(2-Oxoindolin-3-ylidene)malononitrile in a wide range of common solvents remains to be fully elucidated in the scientific literature, this guide provides the necessary theoretical foundation and practical, self-validating protocols for researchers to determine this crucial parameter. By understanding the principles of solubility and employing robust experimental techniques such as the shake-flask method coupled with HPLC-UV or UV-Vis analysis, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts with this promising molecule.
References
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Retrieved from [Link]
-
PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Retrieved from [Link]
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1095. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
Introduction: A Greener Approach to a Privileged Scaffold
The 2-(2-Oxoindolin-3-ylidene)malononitrile scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its potent biological activities and unique optoelectronic properties.[1] Traditionally, the synthesis of this valuable molecule relies on the Knoevenagel condensation of isatin and malononitrile, often necessitating the use of organic bases like piperidine and volatile organic solvents, coupled with prolonged reaction times under thermal conditions.[2] These conventional methods, while effective, present significant drawbacks in the context of modern green chemistry principles, including the use of hazardous materials, generation of chemical waste, and high energy consumption.
This application note details a highly efficient, environmentally benign, and rapid protocol for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile utilizing the power of ultrasonic irradiation. This innovative approach obviates the need for a catalyst and employs water as the reaction medium, aligning with the principles of sustainable chemistry. The significant advantages of this sonochemical method include dramatically reduced reaction times, excellent product yields, and a simplified purification process, making it an attractive alternative for researchers in drug development and materials science.[3][4]
The Power of Sonochemistry: Unveiling the Mechanism
The remarkable efficiency of the ultrasound-assisted synthesis stems from the phenomenon of acoustic cavitation. When high-frequency sound waves (typically >20 kHz) are passed through a liquid medium, they create, grow, and implosively collapse microscopic bubbles. This process generates localized hot spots with transient temperatures of up to 5000 K and pressures of 1000 atm. In the context of the Knoevenagel condensation of isatin and malononitrile in water, this cavitation provides the necessary activation energy for the reaction to proceed without a catalyst.
The intense localized energy from bubble collapse is believed to facilitate several key steps in the reaction mechanism:
-
Enhanced Mass Transfer: The micro-jets and shockwaves produced during cavitation significantly increase the mass transfer between the solid isatin and the dissolved malononitrile, overcoming diffusion limitations.
-
In Situ Generation of Reactive Species: The extreme conditions within the collapsing bubbles can lead to the homolytic cleavage of water molecules, generating highly reactive hydroxyl radicals. These radicals can act as temporary catalysts, promoting the deprotonation of the active methylene group of malononitrile to form a carbanion.
-
Increased Molecular Collisions: The turbulent flow and shockwaves generated by cavitation lead to a higher frequency and energy of collisions between the reactant molecules, accelerating the rate of reaction.
This combination of physical and chemical effects induced by ultrasound provides a potent driving force for the reaction, enabling a catalyst-free and highly efficient synthesis in an aqueous medium.
Comparative Analysis: Ultrasound vs. Conventional Synthesis
To highlight the significant advantages of the sonochemical approach, a comparative analysis with a conventional thermal method is presented below.
| Parameter | Ultrasound-Assisted Method | Conventional Thermal Method |
| Catalyst | None | Piperidine |
| Solvent | Water | Ethanol/Methanol |
| Reaction Time | 5-10 minutes | 2-4 hours |
| Temperature | Ambient | Reflux |
| Yield | >95% | ~80-90% |
| Work-up | Simple filtration | Extraction and column chromatography |
| Environmental Impact | Minimal | Moderate (organic solvent and catalyst waste) |
Experimental Protocols
Materials and Equipment
-
Isatin (99%)
-
Malononitrile (99%)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Ultrasonic bath or probe sonicator (Frequency: 35-40 kHz)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Ultrasound-Assisted Synthesis Protocol
-
Reactant Preparation: In a 50 mL round-bottom flask, combine isatin (1.0 mmol, 147.1 mg) and malononitrile (1.2 mmol, 79.3 mg).
-
Solvent Addition: Add 10 mL of distilled water to the flask.
-
Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, immerse the tip of a probe sonicator into the reaction mixture.
-
Reaction: Sonicate the mixture at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 5-10 minutes.
-
Product Isolation: Upon completion of the reaction, a yellow-orange precipitate will form. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50-60 °C.
-
Purification (Optional): For obtaining a highly pure product, the crude solid can be recrystallized from hot ethanol.
Conventional Thermal Synthesis Protocol (for comparison)
-
Reactant and Solvent Addition: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 mmol, 147.1 mg) and malononitrile (1.2 mmol, 79.3 mg) in 15 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine to the reaction mixture.
-
Heating: Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Product Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol.
-
Drying and Purification: Dry the product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.[2]
Product Characterization
The synthesized 2-(2-Oxoindolin-3-ylidene)malononitrile should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Yellow to orange solid.
-
Melting Point: 234-238 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.3 (s, 1H, NH), 8.2 (d, 1H), 7.8 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.2, 151.1, 142.3, 136.5, 126.4, 122.8, 117.6, 115.9, 114.8, 112.7, 81.3.
-
IR (KBr, cm⁻¹): 3250 (N-H), 2220 (C≡N), 1725 (C=O), 1610 (C=C).
-
Mass Spectrometry (EI): m/z 195 (M⁺).
Visualizing the Process
Experimental Workflow
Caption: A comparative workflow of the ultrasound-assisted and conventional synthesis methods.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the ultrasound-assisted Knoevenagel condensation.
Conclusion
The ultrasound-assisted synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile represents a significant advancement over conventional methods. By harnessing the power of sonochemistry, this protocol offers a rapid, high-yielding, and environmentally friendly route to a valuable chemical scaffold. The elimination of catalysts and organic solvents, coupled with a simple work-up procedure, makes this method highly attractive for both academic research and industrial applications. This application note provides a comprehensive and validated protocol that can be readily adopted by researchers seeking to improve the efficiency and sustainability of their synthetic endeavors.
References
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O'Connor, M. J., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]
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Sharma, P., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15637-15645. [Link]
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Lakshmi, G., et al. (2023). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. Letters in Organic Chemistry, 20(10), 863-871. [Link]
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Brahmachari, G., et al. (2023). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. Letters in Organic Chemistry, 20(10), 863-871. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
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PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Letribot, B., et al. (2018). Synthesis of 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles from 3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones. Molecules, 23(6), 1390. [Link]
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Shaabani, A., et al. (2018). Ultrasound-assisted and Efficient Knoevenagel Condensation Reaction Catalyzed by Silica Sodium Carbonate Nanoparticles. Croatica Chemica Acta, 91(1), 1-7. [Link]
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Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]
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Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313. [Link]
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de la Hoz, A., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14567-14595. [Link]
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Singh, R., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Results in Chemistry, 6, 101211. [Link]
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Yadav, G. C. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9), 38-51. [Link]
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Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-120. [Link]
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Martín-Aranda, R., et al. (2004). Ultrasound-activated Knoevenagel condensation of malononitrile with carbonylic compounds catalysed by alkaline-doped saponites. Journal of Chemical Technology & Biotechnology, 79(12), 1375-1379. [Link]
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Abdula, A. M., et al. (2018). Comparative Study on Conventional and Ultrasound Irradiation Promoted Synthesis of 2,3-Disubstitutedquinoxaline Derivatives. Al-Mustansiriyah Journal of Science, 28(3), 1-10. [Link]
-
Silva, B. N. M., et al. (2016). Ultrasound-Assisted Synthesis of Isatin-Type 5′-(4-Alkyl/Aryl-1H-1,2,3-triazoles) via 1,3-Dipolar Cycloaddition Reactions. Journal of the Brazilian Chemical Society, 27(12), 2378-2382. [Link]
-
Kumar, A., et al. (2017). Comparative Studies on Conventional and Ultrasound-Assisted Synthesis of Novel Homoallylic Alcohol Derivatives Linked to Sulfonyl Moiety. Journal of Chemistry, 2017, 1-7. [Link]
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Cravotto, G., & Cintas, P. (2007). The combined use of microwaves and ultrasound: a powerful tool for green chemistry. Chemistry–A European Journal, 13(7), 1902-1909. [Link]
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da Silva, F. M., et al. (2015). Quick synthesis of isatin-derived knoevenagel adducts using only eco-friendly solvent. Journal of the Brazilian Chemical Society, 26(8), 1693-1700. [Link]
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Safaei-Ghomi, J., & Eshteghal, F. (2015). Ultrasound-assisted synthesis of 2, 2′-(2-oxoindoline-3, 3-diyl) bis (1H-indene-1, 3 (2H)-dione) derivatives. Ultrasonics Sonochemistry, 22, 559-563. [Link]
-
Reddy, C. R., et al. (2014). Chemical structures of bis-isatin and di-2-(2-oxindolin-3-ylidene) malononitrile derivatives. Journal of Molecular Structure, 1074, 523-530. [Link]
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Green Electrochemical Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile: An Application Note and Protocol
Abstract: This document provides a comprehensive guide to the green synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile, a valuable scaffold in medicinal chemistry, through an environmentally benign electrochemical approach. By leveraging molecular iodine as a catalyst and electricity as a clean reagent, this method circumvents the need for harsh chemicals and elevated temperatures often associated with traditional synthetic routes. Detailed experimental protocols, mechanistic insights, and comparative data are presented to enable researchers, scientists, and drug development professionals to adopt this sustainable and efficient methodology.
Introduction: The Significance of 2-(2-Oxoindolin-3-ylidene)malononitrile and the Imperative for Green Synthesis
The 2-oxoindolin-3-ylidene malononitrile core is a privileged structural motif found in a plethora of biologically active compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2] The unique electronic features of this scaffold, arising from the conjugated system, make it an attractive pharmacophore in drug design and a versatile intermediate in organic synthesis.[3]
Traditionally, the synthesis of these compounds relies on the Knoevenagel condensation of isatins with malononitrile, often catalyzed by bases like piperidine or requiring high temperatures and organic solvents.[3] Such methods, while effective, can present significant drawbacks, including long reaction times, the use of toxic reagents, and challenges in product purification, all of which contribute to a larger environmental footprint.[4][5]
In recent years, electrochemical synthesis has emerged as a powerful and sustainable alternative, aligning perfectly with the principles of green chemistry.[6][7] By using electricity to drive chemical reactions, we can often minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.[8] This application note details an electro-organic, iodine-promoted domino reaction for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives at room temperature, offering high yields, operational simplicity, and a significantly improved environmental profile.[5][9]
The Electrochemical Knoevenagel Condensation: Mechanistic Insights
The electrochemical synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile from isatin and malononitrile is facilitated by molecular iodine as a catalyst. The overall process is a domino reaction initiated by electrochemical events.
The Role of Molecular Iodine and Initial Electrochemical Steps
Cyclic voltammetry studies have shown that while isatin and malononitrile are not electroactive under the reaction conditions, molecular iodine exhibits quasi-reversible redox behavior.[9] The initial and crucial interaction is between iodine and the isatin molecule. The higher current density observed when iodine is in the presence of isatin, compared to malononitrile, suggests a preferential interaction at the electrophilic C3 position of the isatin carbonyl group.[9]
The proposed mechanism commences with the electrochemical generation of a catalytic species. At the anode, iodide (I⁻), present from the molecular iodine, can be oxidized to iodine (I₂), or iodine itself can be further activated. However, a more plausible pathway involves the interaction of molecular iodine with the isatin carbonyl, activating it for nucleophilic attack.
Proposed Reaction Pathway
The following diagram illustrates a plausible mechanistic pathway for the electrochemical synthesis:
Figure 1: Proposed mechanistic workflow for the electrochemical synthesis.
Causality behind the mechanism:
-
Activation of Isatin: Molecular iodine acts as a Lewis acid, coordinating with the carbonyl oxygen of isatin. This coordination enhances the electrophilicity of the C3 carbon, making it more susceptible to nucleophilic attack.
-
Generation of the Nucleophile: At the cathode, a proton source (like residual water or the solvent) can be reduced to generate a basic species. This in-situ generated base deprotonates the active methylene group of malononitrile, forming the nucleophilic malononitrile anion.
-
Nucleophilic Attack: The malononitrile anion attacks the activated C3 carbon of the isatin-iodine complex, leading to the formation of an aldol-type addition intermediate.
-
Dehydration: The intermediate readily undergoes dehydration to yield the final, stable conjugated product, 2-(2-Oxoindolin-3-ylidene)malononitrile, and regenerate the iodine catalyst.
This electrochemical approach provides a controlled and efficient way to generate the necessary reactive species in situ, avoiding the need for bulk addition of strong bases or acids.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the successful methodology reported by Verma et al. (2023).[5]
Materials and Reagents
-
Isatin or substituted isatin derivatives (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Carbon cloth (2 cm²)
-
Iron plate (2 cm²)
-
DC power supply
-
Undivided electrochemical cell (e.g., a 50 mL beaker)
-
Magnetic stirrer and stir bar
-
Ethyl acetate (for workup)
-
Hexane (for workup)
-
Silica gel for column chromatography
Electrochemical Setup
The experimental setup is designed for simplicity and efficiency, utilizing an undivided cell.
Figure 2: Diagram of the electrochemical cell setup.
Reaction Procedure
-
Cell Assembly: In an undivided electrochemical cell (a 50 mL beaker is suitable), place the carbon cloth anode and the iron plate cathode parallel to each other, ensuring they do not touch.
-
Reagent Addition: To the cell, add the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), molecular iodine (0.1 mmol), and ethanol (20 mL).
-
Electrolysis: Place the cell on a magnetic stirrer and begin stirring. Connect the electrodes to a DC power supply and apply a constant current density of 5 mA cm⁻².
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1, v/v) solvent system. The reaction is typically complete within a short period (refer to Table 1 for specific examples).
-
Workup and Purification:
-
Upon completion, disconnect the power supply.
-
Remove the electrodes from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The final product is typically an orange to red solid.
-
Product Characterization
The identity and purity of the synthesized 2-(2-Oxoindolin-3-ylidene)malononitrile can be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the isatin core and the absence of the malononitrile CH₂ protons.
-
IR Spectroscopy: Look for a strong absorption band around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and carbonyl (C=O) stretching frequencies.
-
Mass Spectrometry: Confirm the molecular weight of the product. For 2-(2-Oxoindolin-3-ylidene)malononitrile, the expected [M+H]⁺ is approximately 196.05 g/mol .[10]
Data Presentation: Yields and Reaction Times
The electrochemical synthesis demonstrates excellent yields and short reaction times for a variety of substituted isatins. The electronic nature of the substituent on the isatin ring influences the reaction parameters.
| Entry | Substituent on Isatin Ring | Yield (%) | Reaction Time (min) |
| 1 | H | 94 | 40 |
| 2 | 5-Br | 92 | 35 |
| 3 | 5-Cl | 91 | 38 |
| 4 | 5-F | 89 | 55 |
| 5 | 5-CH₃ | 93 | 30 |
| 6 | 5-NO₂ | 85 | 65 |
Data adapted from Verma et al. (2023).[9]
Observations:
-
Electron-donating groups (e.g., -CH₃) on the isatin ring tend to decrease the reaction time, likely by increasing the electron density of the carbonyl group and facilitating the reaction.
-
Electron-withdrawing groups (e.g., -NO₂) generally lead to longer reaction times, as they decrease the reactivity of the carbonyl group.
-
Despite these electronic effects, the methodology is robust, providing high yields across a range of substituted isatins.
Conclusion: A Sustainable Path Forward
The electrochemical synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile offers a compelling green alternative to traditional methods. This approach is characterized by:
-
High Efficiency: Excellent yields are achieved in short reaction times.
-
Mild Conditions: The reaction proceeds at room temperature and ambient pressure.
-
Environmental Benignity: It avoids the use of toxic reagents and minimizes waste generation.
-
Operational Simplicity: The experimental setup is straightforward and easily scalable.
By embracing electrochemical methods, researchers and drug development professionals can advance the synthesis of valuable pharmaceutical intermediates while adhering to the principles of sustainable chemistry. This protocol provides a solid foundation for the adoption and further exploration of this powerful and environmentally conscious synthetic strategy.
References
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-
Verma, N., Mishra, V. K., Singh, S., Malviya, M., & Sagar, R. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(22), 15024–15030. [Link]
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Yang, X. J., & Zhang, Y. S. (2013). Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile. Journal of Chemistry, 2013, 1–4. [Link]
- Demchuk, O. L., Jasiński, R., & Klenina, O. (2015). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Chemistry of Heterocyclic Compounds, 51(8), 758–760.
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Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
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Asfandyar, M. (2021, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. [Link]
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- Gholamzadeh, P., Ziarani, G. M., & Badiei, A. (2012). Reaction of isatins with malononitrile and 4‐hydroxycoumarin or 3,4‐methylenedioxyphenol in the presence of TiO2‐CNTs nanocomposite. Journal of the Iranian Chemical Society, 9(5), 629–634.
- Singh, G. S., & D’hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(106), 104545–104567.
- Yang, X. J., & Zhang, Y. S. (2013). Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile. Journal of Chemistry, 2013, 1–4.
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Shikhaliyev, N. Q., Askerov, R. K., & Guseinov, F. I. (2016). Reaction of isatin 1, malononitrile 2, and 2-hydroxy-4H-pyrimido[2,1-b][3][4]benzothiazol-4-one 3. Chemistry of Heterocyclic Compounds, 52(11), 934–936.
- Wang, D. C., Tang, W., Su, P., & Ou-Yang, P. K. (2013). Molecular Dynamics and DFT Structural, Spectroscopic, Electronic, and Biochemical Characterization of 2‐(1‐Methyl‐2‐Oxoindolin‐3‐Ylidene) Malononitrile Using Noncovalent Interaction Analysis. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095.
- Kiasat, A. R., Hamid, S., & Saghanezhad, S. J. (2020). Optimization of the reaction of isatin, malononitrile and dimedone in the presence of RHPrBPCl. Journal of the Mexican Chemical Society, 64(1), 1–11.
- Verma, N., Mishra, V. K., Singh, S., Malviya, M., & Sagar, R. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(22), 15024–15030.
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- Le Gall, E., Condon, S., Tuffet, Y., Le Guevel, R., & Dujardin, G. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 23(11), 2853.
- Wang, D. C., Tang, W., Su, P., & Ou-Yang, P. K. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095.
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Synthesis of Spirooxindoles from 2-(2-Oxoindolin-3-ylidene)malononitrile: Application Notes and Protocols
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole framework, a unique three-dimensional heterocyclic motif, is a cornerstone in medicinal chemistry and natural product synthesis. These intricate structures are found in a variety of biologically active alkaloids and synthetic compounds, exhibiting a wide range of therapeutic properties, including antitumor, antimicrobial, and antiviral activities.[1][2] The C3-spirocyclic nature of the oxindole ring creates a rigid and complex molecular architecture, making it an attractive scaffold for the design of novel drug candidates. A key precursor in the assembly of these valuable molecules is 2-(2-oxoindolin-3-ylidene)malononitrile, a highly reactive Michael acceptor derived from the condensation of isatin and malononitrile.[3] This guide provides a detailed exploration of the synthesis of diverse spirooxindole derivatives starting from this versatile building block, with a focus on robust and efficient multicomponent reaction strategies.
Core Synthetic Strategy: The Multicomponent Reaction Approach
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity.[2] For the synthesis of spirooxindoles, a common and highly effective MCR involves the reaction of an isatin, malononitrile, and a third component with an active methylene group, such as a 1,3-dicarbonyl compound or a pyrazolone derivative.
The general workflow for this synthetic approach can be visualized as follows:
Figure 1: General workflow for the one-pot synthesis of spirooxindoles.
Mechanistic Insights: A Stepwise Look at Spiro-annulation
The formation of the spirooxindole core from 2-(2-oxoindolin-3-ylidene)malononitrile and an active methylene compound typically proceeds through a well-established cascade of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
The reaction is generally initiated by a Knoevenagel condensation between isatin and malononitrile, catalyzed by a base (e.g., piperidine or sodium acetate), to form the key intermediate, 2-(2-oxoindolin-3-ylidene)malononitrile. This intermediate is a potent Michael acceptor due to the electron-withdrawing nature of the two cyano groups and the carbonyl group of the oxindole ring.
The subsequent steps involve:
-
Michael Addition: A carbanion, generated from the deprotonation of the active methylene compound by a base, undergoes a conjugate addition to the electron-deficient double bond of the 2-(2-oxoindolin-3-ylidene)malononitrile.
-
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization. In the case of a dicarbonyl compound, this often involves the attack of an enolate oxygen onto one of the cyano groups.
-
Tautomerization/Protonation: The final step involves tautomerization and/or protonation to yield the stable spirooxindole product.
A detailed mechanistic pathway is illustrated below:
Figure 2: Key stages in the formation of the spirooxindole ring system.
Experimental Protocols
Protocol 1: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives via a Three-Component Reaction
This protocol details the synthesis of a spirooxindole fused with a pyranopyrazole ring system, a scaffold known for its potential biological activities.
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol)
-
Piperidine (0.1 mmol, ~10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a 25 mL round-bottom flask, add isatin (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol).
-
Add ethanol (10 mL) to the flask, followed by the addition of piperidine (0.1 mmol).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux and maintain for the time indicated in Table 1 (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 60 °C for 2 hours.
-
If further purification is required, the crude product can be purified by silica gel column chromatography using an ethyl acetate/hexane solvent system.
Safety Precautions: Malononitrile is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Piperidine is a corrosive and flammable liquid; handle with care.
Protocol 2: Microwave-Assisted Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
This protocol offers a more rapid and energy-efficient alternative to conventional heating for the synthesis of the same class of spirooxindoles.
Materials:
-
1-Methylisatin (1.0 mmol, 0.161 g)
-
Malononitrile (1.0 mmol, 0.066 g)
-
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol, 0.174 g)
-
Indium(III) chloride (InCl₃) on silica gel (20 mol%)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Prepare the catalyst by impregnating silica gel with a solution of InCl₃ in a minimal amount of THF, followed by evaporation of the solvent under vacuum.[4]
-
In a 10 mL microwave reactor vial, combine 1-methylisatin (1.0 mmol), malononitrile (1.0 mmol), 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol), and the InCl₃/silica gel catalyst (20 mol%).[4]
-
Irradiate the mixture in a microwave synthesizer at 300 W for 3 minutes.[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Directly load the reaction mixture onto a silica gel column.
-
Elute the column with a mixture of ethyl acetate and hexane (e.g., 4:6 v/v) to isolate the pure spirooxindole product.[4]
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to obtain the final product.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The choice of catalyst and reaction conditions can significantly impact the efficiency of spirooxindole synthesis. The following table summarizes the results for the synthesis of a representative spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative under different conditions.
| Entry | Isatin Derivative | Third Component | Catalyst | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Isatin | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | Reflux | 2 | 92 | [5] |
| 2 | 5-Nitroisatin | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | Reflux | 3 | 90 | [5] |
| 3 | 1-Methylisatin | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | InCl₃/Silica gel | Solvent-free | MW, 300W | 3 min | 88 | [4] |
| 4 | Isatin | Ethyl acetoacetate, Hydrazine monohydrate | None | Water | Ultrasound | 0.5 | 95 | [1] |
| 5 | Isatin | Malononitrile, Methyl 3-oxobutanoate | TEBAC | Water | 60 °C | 5 | 82 | [6] |
Table 1: Comparison of different catalytic systems and conditions for the synthesis of spirooxindoles.
Conclusion and Future Perspectives
The synthesis of spirooxindoles from 2-(2-oxoindolin-3-ylidene)malononitrile via multicomponent reactions represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The protocols outlined in this guide demonstrate the robustness of this approach, with options for both conventional heating and microwave-assisted synthesis, as well as the use of various catalysts or even catalyst-free conditions. The mechanistic understanding of the reaction cascade allows for rational optimization and the potential for developing asymmetric variants to access enantiomerically pure spirooxindoles, a critical aspect for drug development. Future research in this area will likely focus on expanding the substrate scope, developing more sustainable and recyclable catalytic systems, and exploring the biological activities of the novel spirooxindole libraries generated through these powerful synthetic methods.
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The Strategic Synthesis of Pyran Derivatives Leveraging 2-(2-Oxoindolin-3-ylidene)malononitrile: A Methodological Guide
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, offering an in-depth exploration of the synthesis of pyran derivatives utilizing the versatile building block, 2-(2-oxoindolin-3-ylidene)malononitrile. This document provides not only detailed experimental protocols but also the underlying scientific principles that govern these transformations, ensuring a thorough understanding of the synthetic strategies.
Introduction: The Significance of Pyran-Containing Scaffolds
Pyrans and their fused heterocyclic analogs are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These oxygen-containing heterocycles are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them attractive targets for drug discovery programs.
The multi-component reaction (MCR) approach to pyran synthesis has emerged as a highly efficient and atom-economical strategy.[2] Among the various synthons employed in MCRs, 2-(2-oxoindolin-3-ylidene)malononitrile, derived from the Knoevenagel condensation of isatin and malononitrile, serves as a powerful Michael acceptor, paving the way for the construction of complex molecular architectures, particularly spirooxindole-pyran derivatives.[3][4] These spiro compounds, featuring a spirocyclic junction at the C3 position of the oxindole core, are of particular interest due to their unique three-dimensional structures and significant biological potential.
This application note will detail the preparation of the key intermediate, 2-(2-oxoindolin-3-ylidene)malononitrile, and its subsequent utilization in the synthesis of diverse pyran derivatives through multi-component reactions.
The Cornerstone Intermediate: Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
The successful synthesis of the target pyran derivatives hinges on the efficient preparation of the key intermediate, 2-(2-oxoindolin-3-ylidene)malononitrile. This is typically achieved through a Knoevenagel condensation between an appropriately substituted isatin and malononitrile.[5] The reactivity of the C3-carbonyl group of the isatin moiety makes it susceptible to nucleophilic attack by the active methylene group of malononitrile, followed by dehydration to yield the desired product.[5]
A variety of catalytic systems can be employed to facilitate this transformation, ranging from basic catalysts to solid-supported acid catalysts, and even catalyst-free conditions under specific energy inputs like grinding or microwave irradiation.[3]
Protocol 1: Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile using a Heterogeneous Catalyst
This protocol utilizes sulfonic acid functionalized silica (SBA-Pr-SO3H) as an efficient and recyclable heterogeneous catalyst.[6]
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
SBA-Pr-SO3H (0.02 g)
-
Water (5 mL)
-
Ethanol
Procedure:
-
To a 25 mL round-bottom flask, add the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), SBA-Pr-SO3H (0.02 g), and water (5 mL).
-
Stir the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dissolve the resulting solid in hot ethanol.
-
Filter the hot solution to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization Data for 2-(2-Oxoindolin-3-ylidene)malononitrile:
-
Appearance: Red Solid
-
Melting Point: 197-199 °C
-
1H NMR (DMSO-d6, 400 MHz): δ 11.45 (s, 1H, NH), 8.25 (d, J = 7.6 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.25 (t, J = 7.6 Hz, 1H), 7.00 (d, J = 7.6 Hz, 1H).
-
IR (KBr, cm-1): 3150 (N-H), 2230 (C≡N), 1720 (C=O), 1610 (C=C).
Multi-Component Synthesis of Pyran Derivatives
The prepared 2-(2-oxoindolin-3-ylidene)malononitrile can be utilized in situ or isolated and then reacted with a variety of active methylene compounds in a multi-component reaction to generate a diverse library of pyran derivatives. The general mechanism for the formation of the 4H-pyran core involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[2]
Reaction Mechanism: A Domino Knoevenagel-Michael Annulation
The reaction commences with the base-catalyzed Knoevenagel condensation of isatin and malononitrile to form the highly electrophilic 2-(2-oxoindolin-3-ylidene)malononitrile. This is followed by a Michael addition of a carbanion, generated from an active methylene compound (e.g., a 1,3-dicarbonyl compound), to the electron-deficient double bond of the isatin derivative. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the enolate on one of the nitrile groups, followed by tautomerization to yield the stable pyran ring system.
Caption: Domino Knoevenagel-Michael annulation mechanism.
Protocol 2: One-Pot, Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol outlines a general and efficient one-pot synthesis of spirooxindole-pyran derivatives.
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Active methylene compound (e.g., dimedone, 4-hydroxycoumarin, barbituric acid) (1.0 mmol)
-
Catalyst (e.g., piperidine, L-proline, or a nanocatalyst) (catalytic amount)
-
Solvent (e.g., ethanol, water, or a green solvent) (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst in the chosen solvent (10 mL).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the catalyst and substrates).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold solvent to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure spirooxindole-pyran derivative.
Characterization Data for a Representative Spiro[indoline-3,4'-pyran] Derivative (with dimedone):
-
1H NMR (CDCl3, 400 MHz): δ 8.0-7.0 (m, 4H, Ar-H), 4.7 (s, 2H, NH2), 2.5-2.2 (m, 4H, CH2), 1.1 (s, 6H, CH3).
-
13C NMR (CDCl3, 100 MHz): δ 196.0, 178.0, 160.0, 141.0, 130.0, 125.0, 122.0, 115.0, 110.0, 58.0, 50.0, 45.0, 32.0, 28.0.
-
IR (KBr, cm-1): 3400-3200 (NH2, NH), 2195 (C≡N), 1710 (C=O, oxindole), 1660 (C=O, pyran).
Experimental Workflow
Caption: General experimental workflow for pyran synthesis.
Data Presentation: Versatility of the Synthetic Method
The described methodology is highly versatile and can be applied to a wide range of substrates to generate a library of pyran derivatives. The choice of catalyst and reaction conditions can significantly influence the reaction time and yield.
| Entry | Isatin Derivative | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Dimedone | L-proline (10) | Ethanol | 2 | 92 | [7] |
| 2 | 5-Bromo-isatin | 4-Hydroxycoumarin | Piperidine (20) | Water | 1 | 95 | |
| 3 | N-Methyl-isatin | Barbituric Acid | None (Visible Light) | Ethyl Lactate/Water | 4 | 88 | |
| 4 | 5-Nitro-isatin | 1,3-Indandione | SBA-Pr-SO3H | Water | 0.5 | 96 | [6] |
| 5 | Isatin | 3-Methyl-1-phenyl-2-pyrazolin-5-one | None | Grinding | 0.25 | 98 | [8] |
Conclusion and Future Perspectives
The use of 2-(2-oxoindolin-3-ylidene)malononitrile as a key intermediate in multi-component reactions provides a powerful and flexible platform for the synthesis of a diverse range of biologically relevant pyran derivatives. The methodologies presented herein are characterized by their operational simplicity, high efficiency, and adherence to the principles of green chemistry.
The versatility of this approach allows for the systematic exploration of the chemical space around the pyran and oxindole scaffolds, which is of paramount importance in the early stages of drug discovery. Future research in this area will likely focus on the development of novel catalytic systems for enantioselective synthesis, further expanding the library of accessible chiral spirooxindole-pyran derivatives for biological evaluation.
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Application Notes & Protocols: 2-(2-Oxoindolin-3-ylidene)malononitrile as a Versatile Precursor for Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-(2-oxoindolin-3-ylidene)malononitrile, a key isatin derivative, as a versatile precursor for the synthesis of potent antimicrobial agents. We present detailed, field-proven protocols for the synthesis of the precursor, its conversion into advanced antimicrobial candidates such as spirooxindoles, and the subsequent evaluation of their biological activity through standardized microbiological assays. This guide emphasizes the causality behind experimental choices, providing a robust framework for the discovery and development of next-generation antimicrobial therapeutics.
Introduction: The Imperative for New Antimicrobials and the Promise of the Isatin Scaffold
The relentless evolution of multidrug-resistant (MDR) pathogens poses a grave threat to global public health, threatening to return modern medicine to a pre-antibiotic era. Consequently, there is a critical need to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a highly promising class of compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique structural features of the isatin core, particularly the reactive C3-carbonyl group, make it an ideal starting point for the synthesis of diverse and complex heterocyclic systems.[1]
One of the most valuable derivatives of isatin is 2-(2-oxoindolin-3-ylidene)malononitrile. This molecule serves as a powerful Michael acceptor and a versatile building block for the construction of more complex, biologically active molecules, most notably spirooxindoles.[3] The incorporation of the malononitrile group not only activates the exocyclic double bond for further reactions but also contributes to the overall biological activity of the resulting compounds. This guide will provide the necessary protocols and scientific rationale to leverage this precursor in the quest for new antimicrobial drugs.
Synthesis of the Precursor: 2-(2-Oxoindolin-3-ylidene)malononitrile
The synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile is typically achieved through a Knoevenagel condensation of isatin with malononitrile.[4][5] This reaction involves the formation of a new carbon-carbon double bond through the reaction of a carbonyl group with an active methylene compound, followed by dehydration.[5] The choice of catalyst and solvent system is crucial for optimizing the reaction yield and purity. Here, we present a robust and reproducible protocol using piperidine as a basic catalyst in an ethanol solvent system.
Rationale for Experimental Choices
-
Isatin and Malononitrile: Isatin provides the core oxindole structure, while the active methylene protons of malononitrile are readily deprotonated to initiate the condensation.
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point allows for gentle refluxing to drive the reaction to completion without significant degradation of the product.
-
Piperidine as Catalyst: As a secondary amine, piperidine is a moderately strong base that effectively deprotonates malononitrile to form the nucleophilic carbanion. It is also volatile enough to be easily removed during workup.
Detailed Experimental Protocol: Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
Materials:
-
Isatin (1.0 eq)
-
Malononitrile (1.0 eq)
-
Absolute Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Deionized water
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask, add isatin (e.g., 1.47 g, 10 mmol) and malononitrile (e.g., 0.66 g, 10 mmol).
-
Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The formation of a new, more polar, colored spot indicates product formation.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature.
-
Cool the reaction mixture further in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the bright orange-red crystalline product in a vacuum oven at 50-60°C to a constant weight.
Expected Yield: 85-95%. The product can be further purified by recrystallization from ethanol if necessary.
Design and Synthesis of Antimicrobial Spirooxindole Derivatives
The activated exocyclic double bond in 2-(2-oxoindolin-3-ylidene)malononitrile makes it an excellent substrate for 1,3-dipolar cycloaddition reactions to generate spiro-heterocyclic systems.[1] Spirooxindoles, which contain a spiro-fused ring at the C3 position of the oxindole core, are a particularly promising class of compounds with a wide range of biological activities, including potent antimicrobial effects.[3] The synthesis of spiro[indoline-3,4'-pyrrolidine] derivatives via the reaction of 2-(2-oxoindolin-3-ylidene)malononitrile with an azomethine ylide is a powerful strategy to create structurally complex and diverse molecules.
Rationale for the Synthesis of Spiro[indoline-3,4'-pyrrolidine] Derivatives
-
1,3-Dipolar Cycloaddition: This reaction is a highly efficient and stereoselective method for constructing five-membered heterocyclic rings.
-
Azomethine Ylides: These 1,3-dipoles can be generated in situ from the condensation of an α-amino acid (e.g., sarcosine or L-proline) with an aldehyde or ketone. In this case, isatin can also serve as the carbonyl component for the generation of the ylide.
-
Structural Complexity and Drug-Likeness: The resulting spiro-pyrrolidine-oxindole scaffold possesses a rigid, three-dimensional architecture which can facilitate specific interactions with biological targets, a desirable feature in drug design.
Detailed Experimental Protocol: Synthesis of a Representative Spiro[indoline-3,4'-pyrrolidine] Derivative
Materials:
-
2-(2-Oxoindolin-3-ylidene)malononitrile (1.0 eq)
-
Isatin (or a substituted isatin) (1.0 eq)
-
Sarcosine (N-methylglycine) (1.0 eq)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-(2-oxoindolin-3-ylidene)malononitrile (e.g., 0.195 g, 1 mmol), isatin (e.g., 0.147 g, 1 mmol), and sarcosine (e.g., 0.089 g, 1 mmol) in 20 mL of methanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a precipitate will have formed. Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum to obtain the pure spiro[indoline-3,4'-pyrrolidine] derivative.
Evaluation of Antimicrobial Activity
A critical step in the development of new antimicrobial agents is the quantitative assessment of their efficacy against a panel of relevant pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard parameters used to evaluate the potency of an antimicrobial agent.
Experimental Workflow for Antimicrobial Screening
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-(2-Oxoindolin-3-ylidene)malononitrile for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-(2-Oxoindolin-3-ylidene)malononitrile
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant side effects. This necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[1][2]
Among isatin derivatives, 2-(2-oxoindolin-3-ylidene)malononitrile stands out as a particularly valuable and versatile starting material.[3] Its unique chemical architecture, featuring a highly reactive exocyclic carbon-carbon double bond activated by two electron-withdrawing cyano groups, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds.[4] This reactivity allows for the construction of complex molecular frameworks capable of interacting with various biological targets in the inflammatory cascade.
This guide provides an in-depth exploration of the synthetic utility of 2-(2-oxoindolin-3-ylidene)malononitrile in generating novel anti-inflammatory compounds. We will delve into specific synthetic protocols, discuss the mechanistic basis for the observed biological activities, and present key data to inform future drug discovery efforts.
Core Synthetic Strategies and Mechanistic Insights
The electrophilic nature of the exocyclic double bond in 2-(2-oxoindolin-3-ylidene)malononitrile is the cornerstone of its synthetic versatility. It readily participates in reactions with various nucleophiles, leading to the formation of a wide range of heterocyclic systems.
Synthesis of Oxindole Derivatives with Dual COX/5-LOX Inhibition
A promising strategy in the development of anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This approach can offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[5] Oxindole derivatives synthesized from isatin precursors have shown significant potential as dual COX/5-LOX inhibitors.[5]
One notable example is the synthesis of oxindole esters, where the isatin core is modified to incorporate functionalities that can effectively bind to the active sites of both COX-2 and 5-LOX.[5] For instance, compound 4h from a study by Abdeen et al. demonstrated potent dual inhibitory activity.[5]
Table 1: In Vitro Inhibitory Activity of Compound 4h
| Enzyme | IC50 (µM) |
| COX-2 | 0.0533 |
| 5-LOX | 0.4195 |
Data sourced from Abdeen et al. (2024).[5]
The synthesis of such compounds typically involves the reaction of a substituted isatin with an appropriate reagent to introduce the desired side chain. While the specific synthesis of compound 4h starts from a different oxindole precursor, the general principles of isatin chemistry are applicable.
Synthesis of Pyrazole and Pyrano[2,3-c]pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory properties.[6][7] The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] 2-(2-Oxoindolin-3-ylidene)malononitrile can serve as a precursor to intermediates that can undergo such cyclization reactions.
Furthermore, multicomponent reactions are a powerful tool for the efficient synthesis of complex molecules like pyrano[2,3-c]pyrazoles.[8] These reactions allow for the formation of multiple bonds in a single step, often with high atom economy.
Below is a general protocol for a one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives, which highlights a common approach to building such scaffolds.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol is a representative example of a multicomponent reaction for the synthesis of pyranopyrazoles.[8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Catalyst (e.g., L-proline, piperidine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add a catalytic amount of the base (e.g., piperidine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
To this mixture, add ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality behind Experimental Choices:
-
The initial reaction between the aldehyde and malononitrile forms a Knoevenagel condensation product, an activated alkene.
-
The subsequent Michael addition of the enolate of ethyl acetoacetate to this intermediate, followed by cyclization with hydrazine, leads to the pyranopyrazole core.
-
The choice of catalyst and solvent can significantly influence the reaction rate and yield.
Visualization of Synthetic Workflow
Caption: General workflow for synthesizing anti-inflammatory compounds.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of compounds derived from 2-(2-oxoindolin-3-ylidene)malononitrile are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response.
Inhibition of Pro-inflammatory Cytokines and Mediators: Many isatin derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[1][9] They can also suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression.[10] Some isatin derivatives have been found to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[10] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of genes encoding pro-inflammatory proteins.
Kinase Inhibition: Several kinases play crucial roles in inflammatory signaling cascades. Isatin derivatives have been identified as inhibitors of various kinases, which can contribute to their anti-inflammatory properties.[11]
Visualization of a Key Inflammatory Pathway
Caption: Inhibition of inflammatory pathways by isatin derivatives.
Electrochemical Synthesis: A Greener Approach
Modern synthetic chemistry is increasingly focused on developing environmentally benign methodologies. Electro-organic synthesis offers a green alternative to traditional methods, often avoiding the need for harsh reagents and simplifying workup procedures. An electrochemical method for the synthesis of dicyano 2-(2-oxoindolin-3-ylidene)malononitriles using molecular iodine as a catalyst has been reported.[3] This approach proceeds at room temperature with high yields, showcasing a more sustainable route to these valuable intermediates.[3]
Protocol 2: General Procedure for the Synthesis of 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives
This protocol provides a general method for synthesizing 2-(2-oxoindolin-3-ylidene)acetonitrile derivatives, which can be further modified to generate a variety of anti-inflammatory compounds.[12]
Materials:
-
Substituted (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one (0.52 mmol)
-
Supported triphenylphosphine (2 mmol·g⁻¹, 1.04 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
Add the supported triphenylphosphine to a solution of the starting dithiazole derivative in CH₂Cl₂.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture under vacuum.
-
Wash the resin three times with ethyl acetate (20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel column using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).
Self-Validating System:
-
The progress of the reaction can be monitored by TLC to ensure the complete consumption of the starting material.
-
The final product should be characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
Conclusion and Future Directions
2-(2-Oxoindolin-3-ylidene)malononitrile is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant anti-inflammatory potential. Its reactivity allows for the construction of diverse molecular architectures that can be tailored to interact with specific targets in the inflammatory cascade. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable scaffold.
Future research in this area should focus on:
-
The design and synthesis of novel derivatives with improved potency and selectivity.
-
The exploration of multicomponent and green synthetic methodologies to enhance efficiency and sustainability.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Preclinical and clinical evaluation of the most promising candidates to translate these findings into new therapeutic interventions for inflammatory diseases.
By leveraging the unique chemistry of 2-(2-oxoindolin-3-ylidene)malononitrile, the scientific community can continue to advance the development of the next generation of anti-inflammatory drugs.
References
-
Abdeen, S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. PubChem Compound Summary for CID 244537. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]
-
Guesmi, A., et al. (2022). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules. [Link]
-
Kumar, R., et al. (2022). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances. [Link]
-
ResearchGate. (2024). Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential. ResearchGate. [Link]
-
El-Malah, A. A., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Scientific Reports. [Link]
-
ResearchGate. (2022). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. [Link]
-
PubMed. (2023). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]
-
de Oliveira, R. S., et al. (2024). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals. [Link]
-
KU ScholarWorks. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. KU ScholarWorks. [Link]
-
MDPI. (2021). Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia. Molecules. [Link]
-
Arkivoc. (2021). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
IJPRA. (2025). Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential. International Journal of Pharmaceutical Research and Applications. [Link]
-
NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
-
Semantic Scholar. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Semantic Scholar. [Link]
-
ResearchGate. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]
-
NIH. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health. [Link]
-
ResearchGate. (2000). ChemInform Abstract: Synthesis of New Pyrazole Derivatives from Benzylidenemalononitrile. ResearchGate. [Link]
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- 10. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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Microwave-Assisted Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile: An Application Note and Protocol
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile, a valuable scaffold in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS).[1] We will explore the fundamental principles of microwave heating and its distinct advantages over conventional methods, including accelerated reaction times, enhanced yields, and alignment with green chemistry principles.[2] A detailed, step-by-step protocol is presented, grounded in the Knoevenagel condensation of isatin and malononitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Significance of the Isatin Scaffold and the Advent of Microwave Synthesis
The 2-oxoindole core, a key feature of the isatin scaffold, is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds with a wide array of pharmacological activities.[3] The derivative, 2-(2-Oxoindolin-3-ylidene)malononitrile, serves as a crucial Michael acceptor and a versatile intermediate for the synthesis of more complex heterocyclic systems, which are being investigated for their potential as therapeutic agents.[1]
Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.[1] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. MAOS employs microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes.[2] This rapid, uniform heating not only accelerates reactions but also frequently results in higher product yields and purity, thereby minimizing the need for extensive purification.[2] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[2]
The Underlying Chemistry: Knoevenagel Condensation
The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile from isatin and malononitrile proceeds via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (the C3-keto group of isatin), followed by a dehydration step to yield the final product. The acidic protons of the methylene group in malononitrile are readily abstracted by a base, forming a carbanion that acts as the nucleophile.
The mechanism can be visualized as follows:
Caption: Knoevenagel condensation mechanism.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| Isatin | 91-56-5 | C₈H₅NO₂ | 147.13 | Sigma-Aldrich | ≥98% |
| Malononitrile | 109-77-3 | CH₂(CN)₂ | 66.06 | Sigma-Aldrich | ≥99% |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Sigma-Aldrich | ≥99% |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Fisher Scientific | Anhydrous, ≥99.5% |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory-scale synthesis using a dedicated microwave reactor.
Reaction Workflow Diagram
Caption: Experimental workflow for microwave synthesis.
Detailed Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine isatin (0.147 g, 1.0 mmol) and malononitrile (0.073 g, 1.1 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of anhydrous ethanol to the vial, followed by 2-3 drops of piperidine. The piperidine acts as a basic catalyst to facilitate the condensation.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 100-150 Watts, maintaining a temperature of 80-100 °C for 2-5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the vial to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting orange-yellow solid under vacuum to obtain the final product, 2-(2-Oxoindolin-3-ylidene)malononitrile.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactant Ratio (Isatin:Malononitrile) | 1 : 1.1 | A slight excess of malononitrile ensures the complete consumption of isatin. |
| Catalyst | Piperidine | A common and effective basic catalyst for Knoevenagel condensations. |
| Solvent | Ethanol | A polar protic solvent that effectively absorbs microwave irradiation and dissolves the reactants. |
| Microwave Power | 100-150 W | Provides sufficient energy for rapid heating without causing excessive pressure buildup. |
| Temperature | 80-100 °C | Accelerates the reaction rate significantly compared to room temperature conditions. |
| Reaction Time | 2-5 minutes | A significant reduction from conventional heating methods which can take several hours. |
| Expected Yield | >90% | Microwave-assisted synthesis typically leads to high yields for this type of reaction. |
Characterization of 2-(2-Oxoindolin-3-ylidene)malononitrile
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Appearance: Orange to yellow solid.
-
Molecular Formula: C₁₁H₅N₃O.[4]
-
Molecular Weight: 195.18 g/mol .[4]
-
Melting Point: 234-238 °C.[5]
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include:
-
~3200 cm⁻¹ (N-H stretch of the oxindole ring)
-
~2220 cm⁻¹ (C≡N stretch of the nitrile groups)
-
~1720 cm⁻¹ (C=O stretch of the lactam)
-
~1610 cm⁻¹ (C=C stretch)
-
-
¹H NMR Spectroscopy: The spectrum should show characteristic aromatic protons of the isatin ring and the N-H proton.
-
¹³C NMR Spectroscopy: The spectrum should confirm the presence of the carbonyl carbon, nitrile carbons, and the carbons of the aromatic and exocyclic double bonds. A reference to the ¹³C NMR spectrum can be found on PubChem.[4]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Safety and Handling Precautions
-
Microwave Reactor Safety: Always use a microwave reactor specifically designed for chemical synthesis.[1] Domestic microwave ovens are not suitable and can be hazardous.[1] Ensure the reaction vessel is properly sealed to prevent leakage and potential explosions under pressure.[5]
-
Chemical Hazards:
-
Malononitrile: Is toxic if swallowed, in contact with skin, or if inhaled.[4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Piperidine: Is a flammable and corrosive liquid. Avoid contact with skin and eyes.
-
-
General Precautions: Be aware of the potential for rapid temperature and pressure increases inherent to microwave synthesis.[5] Always start with small-scale reactions to assess the reaction kinetics before scaling up.[1]
Conclusion
The microwave-assisted synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This application note provides a robust and reliable protocol, along with the necessary theoretical background and safety considerations, to aid researchers in the successful synthesis of this important medicinal chemistry scaffold. The adoption of MAOS not only accelerates the pace of research and development but also promotes more sustainable and environmentally friendly chemical practices.
References
-
MDPI. (n.d.). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. Retrieved from [Link]
-
RSC Publishing. (2023, May 16). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. Retrieved from [Link]
-
MDPI. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02152A [pubs.rsc.org]
- 2. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(2-Oxoindolin-3-ylidene)malononitrile | C11H5N3O | CID 244537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Oxoindolin-3-ylidene)malononitrile | 6623-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
Welcome to the dedicated technical support guide for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The synthesis, a classic Knoevenagel condensation, involves the reaction of isatin (or its derivatives) with malononitrile. While straightforward in principle, its success is highly sensitive to reaction parameters. This guide provides in-depth, experience-based solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile?
The reaction is a Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (the C3-keto group of isatin), followed by a dehydration step. The mechanism is typically base-catalyzed, where the catalyst deprotonates malononitrile to form a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of isatin. The resulting intermediate subsequently eliminates a molecule of water to yield the final, stable α,β-unsaturated nitrile product.[1]
Q2: How do I select the most appropriate catalyst for my reaction scale and substrate?
Catalyst selection is critical and depends on the reactivity of your specific isatin derivative. The goal is to use a catalyst strong enough to deprotonate malononitrile but not so strong that it promotes side reactions.
-
Weak Organic Bases: These are the most common choice. Piperidine or pyridine are frequently used and offer a good balance of reactivity for many substrates.[2] They are effective at room temperature or with gentle heating.
-
Lewis Acids & Heterogeneous Catalysts: For less reactive or sterically hindered isatins, or to promote greener chemistry, other catalysts can be highly effective. Molecular iodine has been shown to be a mild, non-toxic, and efficient catalyst.[3] Solid-supported catalysts like sulfonic acid functionalized silica (SBA-Pr-SO3H) offer the advantage of easy removal by filtration and work well in aqueous media.[4][5]
Table 1: Comparison of Common Catalytic Systems
| Catalyst Type | Examples | Advantages | Disadvantages | Recommended Use Case |
| Weak Base | Piperidine, Pyridine, DBU | Inexpensive, well-documented, effective for standard isatins.[2][3] | Can be difficult to remove during workup; stronger bases (like DBU) may cause side reactions. | General-purpose, small-to-medium scale synthesis. |
| Lewis Acid | Molecular Iodine (I₂) | Mild, non-toxic, high yields, environmentally benign.[3] | May require specific electrochemical setups for optimal performance. | Green chemistry approaches; when base-sensitivity is a concern. |
| Solid Acid | SBA-Pr-SO₃H | Easily recoverable/reusable, works in green solvents (water).[5] | May require specific preparation of the catalyst material. | Process chemistry and large-scale synthesis where catalyst recycling is desired. |
Q3: Which solvent system will give me the best yield and purity?
Solvent choice influences reaction rate, yield, and product solubility. The polarity of the solvent is a key factor.[2]
-
Protic Solvents: Ethanol is an excellent and widely used choice. It generally provides high yields, is environmentally friendly, and the product often precipitates directly from the reaction mixture upon cooling, simplifying purification.[3] Water has also been used successfully as a green solvent.[6]
-
Aprotic Polar Solvents: Acetonitrile and DMF can also be effective, sometimes leading to faster reaction times.[3][7] However, product isolation may require extraction or precipitation by adding an anti-solvent.
-
Nonpolar Solvents: Solvents like toluene are generally not recommended as they can lead to significantly longer reaction times.[2]
Q4: What are the critical safety precautions for this synthesis?
Both the starting material, malononitrile, and the final product, 2-(2-oxoindolin-3-ylidene)malononitrile, are classified as toxic if swallowed, inhaled, or in direct contact with skin.[8][9]
-
Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
In case of skin contact, wash the affected area immediately with plenty of water.[9]
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Q: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A low yield is the most common issue and can stem from several factors. A systematic approach is the best way to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical decision tree for troubleshooting low reaction yields.
-
Reagent Stoichiometry and Purity: Ensure you are using a 1:1 molar ratio of isatin to malononitrile, as this is often optimal.[3] Using old or impure malononitrile can drastically reduce yield.
-
Catalyst Choice and Activity: If using a weak base like piperidine, ensure it is fresh. If the reaction is sluggish, consider switching to a more robust catalyst system like molecular iodine or SBA-Pr-SO3H.[3][5]
-
Temperature and Reaction Time: Many protocols proceed at room temperature, but some substituted isatins may require gentle heating (e.g., reflux in ethanol) to go to completion.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal time and ensure you are not stopping it prematurely.
-
Water Removal: The reaction produces water, which can inhibit the catalyst or lead to reversible reactions.[2] In solvent systems like toluene, using a Dean-Stark trap to remove water azeotropically can significantly improve yield. In solvents like ethanol, the reaction often goes to completion despite the presence of water.
Q: My final product is contaminated with unreacted isatin. How can I resolve this?
This indicates an incomplete reaction.
-
Increase Reaction Time/Temperature: As confirmed by TLC, allow the reaction to proceed for a longer duration or with gentle heating.
-
Check Malononitrile: Ensure you have added at least one full equivalent of malononitrile.
-
Purification: Unreacted isatin is typically more soluble in solvents like ethyl acetate or acetone than the product. A careful washing of the crude, filtered product with a small amount of cold solvent can remove residual starting material.
Q: The reaction produces a dark, tarry mixture instead of a clean precipitate. What is the cause?
This often points to decomposition or polymerization side reactions.
-
Catalyst is too Strong: Using a strong base like sodium hydroxide can lead to undesired side reactions. Switch to a milder catalyst like piperidine or triethanolamine.[2][3]
-
Excessive Heat: Overheating the reaction mixture, especially for extended periods, can cause decomposition. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate.
Q: My product precipitates from the reaction, but it is difficult to filter and appears amorphous. How can I improve its crystalline form?
Poor crystal formation can make isolation difficult and trap impurities.
-
Control Precipitation Rate: Cool the reaction mixture slowly to room temperature, and then in an ice bath, rather than crashing the product out of solution quickly.
-
Recrystallization: The most reliable method for purification and obtaining high-quality crystals is recrystallization. Ethanol is an excellent solvent for this purpose.[7] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.
Experimental Protocol: Standard Synthesis in Ethanol
This protocol provides a reliable, general-purpose method for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Workflow Diagram
Caption: Standard experimental workflow for the synthesis.
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Malononitrile (1.05 mmol, 69.4 mg)
-
Absolute Ethanol (5 mL)
-
Piperidine (0.1 mmol, 10 µL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol) and absolute ethanol (5 mL). Stir until the isatin is mostly dissolved.
-
Add malononitrile (1.05 mmol) to the flask. The solution will likely turn a deeper color.
-
Add piperidine (0.1 mmol) dropwise to the stirring mixture.
-
Stir the reaction at room temperature. The product will begin to precipitate as a brightly colored solid, usually within 30-60 minutes.
-
Monitor the reaction for completion by TLC (typically 2-4 hours), using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the isatin spot indicates completion.
-
Once complete, cool the flask in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2-3 mL) to remove any soluble impurities.
-
Dry the product under vacuum to obtain 2-(2-Oxoindolin-3-ylidene)malononitrile as a colorful crystalline solid. Expected yield: 85-95%.
References
-
Verma, N., Mishra, V. K., Singh, S., Malviya, M., & Sagar, R. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15637-15645. [Link]
-
Letribot, B., et al. (2022). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 27(21), 7203. [Link]
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1381. [Link]
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 7), o1095. [Link]
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. ResearchGate. [Link]
-
El-Sayed, N. S., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(45), 31657-31683. [Link]
-
Zablotskaya, A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. [Link]
-
Zablotskaya, A., et al. (2022). Strategy of the synthesis of various (2-oxoindolin-3-yl)acetonitriles... ResearchGate. [Link]
-
PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]
-
Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. ResearchGate. [Link]
-
Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313. [Link]
-
Shiri, L., et al. (2019). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate. [Link]
Sources
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02152A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Oxoindolin-3-ylidene)malononitrile | C11H5N3O | CID 244537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2-Oxoindolin-3-ylidene)malononitrile | 6623-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Purification techniques for 2-(2-Oxoindolin-3-ylidene)malononitrile
Welcome to the dedicated technical support guide for the purification of 2-(2-Oxoindolin-3-ylidene)malononitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable synthetic intermediate. As a compound of interest in medicinal chemistry, achieving high purity is critical for reliable downstream applications and biological testing.[1] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physical properties and handling of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Q1: What is the expected appearance of pure 2-(2-Oxoindolin-3-ylidene)malononitrile?
Pure 2-(2-Oxoindolin-3-ylidene)malononitrile is typically a crystalline solid. The color can range from light yellow to orange or even red, depending on the crystalline form and residual impurities.[2][3] A significant deviation, such as a dark brown or black appearance, indicates the presence of substantial impurities from the reaction.
Q2: What is the typical melting point for this compound?
The reported melting point varies in the literature, which can be attributed to the presence of different geometric isomers (E/Z) or polymorphic forms. A common range for the purified product is approximately 234-238 °C. Some sources may report slightly different ranges, for instance, 173-175 °C for a specific isomer.[2] A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities or a mixture of isomers.
Q3: What are the primary impurities I should expect?
The most common impurities arise from the Knoevenagel condensation reaction used for its synthesis.[1][4][5] These include:
-
Unreacted Isatin: The starting material is a common impurity if the reaction does not go to completion.
-
Unreacted Malononitrile: Due to its volatility and solubility, it's often removed during workup, but traces can remain.[6]
-
Side-products from Isatin Decomposition: Isatin can be unstable under harsh basic or acidic conditions, leading to colored degradation products.
-
Catalyst Residues: If a non-volatile catalyst like piperidine or DBU is used, it may need to be removed during the workup.[7]
Q4: How should I store purified 2-(2-Oxoindolin-3-ylidene)malononitrile?
The compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) as it is listed as air-sensitive. This precaution minimizes the risk of slow degradation over time.
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems encountered during the purification of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Q5: My crude product is a dark, intractable tar. How can I purify it?
A tarry or dark-colored crude product suggests the formation of significant polymeric or degradation byproducts. Direct crystallization is unlikely to be effective.
Causality: This often results from excessive heating, incorrect stoichiometry, or a highly concentrated reaction mixture. The intense color is typical of highly conjugated, polymeric species.
Troubleshooting Strategy:
-
Initial Solvent Trituration: Before attempting more complex methods, try triturating the crude tar with a solvent in which the desired product has low solubility but the impurities are soluble. Dichloromethane or diethyl ether can be effective for this. This may break down the tar and precipitate a solid that can be collected.
-
Chromatographic Approach: If trituration fails, column chromatography is the most effective method. The key is to avoid overloading the column.
-
Dissolution: Dissolve the crude material in a minimal amount of a strong solvent (like acetone or a mixture of dichloromethane/methanol), then adsorb it onto a small amount of silica gel.
-
Dry Loading: Evaporate the solvent from the silica-adsorbed sample and load the resulting dry powder onto the column. This technique prevents the tar from streaking down the column.
-
Refer to the Flash Column Chromatography Protocol below for a detailed procedure.
-
Q6: I see multiple spots on my TLC analysis of the crude product. What do they represent?
Multiple spots are common and usually correspond to the starting materials, the product, and potentially geometric isomers.
Analytical Approach:
-
Co-spotting: Run a TLC plate by spotting the crude mixture in one lane, the isatin starting material in another, and a co-spot (crude + isatin) in a third lane. This will definitively identify the spot corresponding to unreacted isatin.
-
Product Identification: The product, 2-(2-Oxoindolin-3-ylidene)malononitrile, is more conjugated and typically less polar than isatin. Therefore, it should have a higher Rf value (travel further up the plate) in a standard mobile phase like ethyl acetate/hexane.
-
Isomers: You may observe two closely-eluting spots for the product, which could represent the E and Z geometric isomers. These often have very similar Rf values and may require careful chromatography to separate.
Q7: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system or when significant impurities are present, disrupting crystallization.
Causality & Solutions:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.
-
Add More Solvent: The concentration of the product might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Ethanol is often reported to be effective.[3][7] If ethanol causes oiling, try a solvent mixture like ethanol/water or ethyl acetate/hexane.
Q8: My final product has a broad melting point. How can I improve its purity?
A broad melting point range is a clear indication of impurity.
Purification Strategy:
-
Re-crystallization: The first step should be another careful recrystallization. Ensure the product is fully dissolved at high temperature and that cooling is slow to allow for selective crystallization.
-
Column Chromatography: If recrystallization does not sharpen the melting point, the impurities have similar solubility profiles to the product. In this case, flash column chromatography is necessary to separate them based on their differing polarities.[2][3] Refer to the protocol below.
-
Washing: Sometimes, a simple wash with a cold solvent can remove a specific impurity. For example, a wash with cold ethanol can remove residual isatin.
Part 3: Visualization of Purification Workflow
A logical workflow can help in deciding the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques for 2-(2-Oxoindolin-3-ylidene)malononitrile.
Protocol 1: Recrystallization from Ethanol
Principle: This method leverages the difference in solubility of the compound in a hot versus a cold solvent to remove impurities. Ethanol is a commonly cited solvent for this purpose.[3][7]
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a water bath or a heating mantle) while stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. For maximum recovery, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a free-flowing powder.
Protocol 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for separating the product from unreacted starting materials and other byproducts.[2][8]
Typical Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of this polarity. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | A gradient from low to high polarity provides excellent separation. |
| Elution Order | Less polar compounds elute first. | Expect product to elute before unreacted isatin. |
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal volume of a strong solvent (e.g., acetone). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This is less ideal for compounds with limited solubility.
-
-
Elution: Begin eluting the column with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% EtOAc). The optimal gradient can be determined from prior TLC analysis.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be used as is or further purified by recrystallization if needed.
Caption: General workflow for flash column chromatography.
References
-
Bakkali, F., et al. (2022). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules. Available at: [Link]
-
Starosotnikov, A. M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. Available at: [Link]
-
Wang, D.-C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. Retrieved from: [Link]
-
Mane, V. V., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances. Available at: [Link]
-
Starosotnikov, A. M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. ResearchGate. Available at: [Link]
- Google Patents. (1957). Method for the purification of malononitrile.
-
Mane, V. V., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Publishing. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Electronic Supplementary Information for Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using Molecular Iodine as Catalyst. Available at: [Link]
-
Shaterian, H. R., & Mohammadnia, M. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry. Available at: [Link]
-
Starosotnikov, A. M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC - NIH. Available at: [Link]
-
Netalkar, S. P., & Netalkar, P. S. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Molbase. (n.d.). 2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile. Retrieved from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles [mdpi.com]
- 4. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 5. bhu.ac.in [bhu.ac.in]
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- 7. Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02152A [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Effect of different catalysts on 2-(2-Oxoindolin-3-ylidene)malononitrile synthesis
Welcome to the technical support center for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or the reaction is not proceeding at all. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Knoevenagel condensation for synthesizing 2-(2-Oxoindolin-3-ylidene)malononitrile can stem from several factors, primarily related to reactants, catalyst, and reaction conditions.
-
Purity of Reactants: The purity of both isatin and malononitrile is crucial. Impurities in malononitrile can inhibit the reaction or lead to side products. Commercial malononitrile may need purification, for example, by recrystallization from isopropanol after treatment with decolorizing carbon.[1]
-
Catalyst Activity: The choice and handling of the catalyst are critical.
-
Basic Catalysts (e.g., Piperidine): Ensure the base is not old or degraded. While effective, strong bases can sometimes promote the polymerization of malononitrile, especially at elevated temperatures.[1]
-
Organocatalysts (e.g., L-Proline): These are generally milder but may require longer reaction times or slightly elevated temperatures to achieve high conversion.
-
Heterogeneous Catalysts: Ensure the catalyst has not been poisoned from previous use and is properly activated if required.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, solvent-free conditions or the use of water have also been reported to be effective, sometimes leading to higher yields and easier work-up.[2]
-
Temperature: While heating can increase the reaction rate, excessive heat can lead to the decomposition of reactants or the formation of side products. For instance, malononitrile can polymerize at high temperatures.[1] It's often a delicate balance that needs to be optimized for your specific substrate and catalyst.
-
Concentration: In some cases, increasing the concentration of the reactants can lead to cleaner reactions and higher yields.[3]
-
-
Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. In some systems, the accumulation of water can inhibit the reaction. While many successful syntheses are run in protic solvents without explicit water removal, if you suspect this is an issue, consider using a Dean-Stark apparatus with an azeotroping solvent like toluene, or employing molecular sieves.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Presence of Significant Impurities or Side Products
Question: My crude product shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Malononitrile Polymerization: As mentioned, malononitrile can polymerize in the presence of strong bases and heat, often resulting in a red, gummy material.[4]
-
Solution: Use a milder catalyst (e.g., L-proline), or if using a strong base like piperidine, use it in catalytic amounts and avoid excessive heating.
-
-
Michael Addition: The product, being an α,β-unsaturated dinitrile, can potentially undergo a Michael addition with another molecule of deprotonated malononitrile.
-
Solution: Use a stoichiometric amount of malononitrile or a slight excess, but avoid a large excess. Careful control of reaction time and temperature can also minimize this.
-
-
Hydrolysis of Nitrile Groups: Although less common under standard Knoevenagel conditions, prolonged reaction times in the presence of water and a strong base or acid could lead to partial or complete hydrolysis of the nitrile groups.
-
Solution: Ensure the reaction is not run for an unnecessarily long time and that the work-up procedure is not overly harsh.
-
-
Side Reactions of Isatin: Substituted isatins, especially those with electron-donating groups, can sometimes be more prone to side reactions.
-
Solution: Careful optimization of the reaction conditions for each specific isatin derivative is recommended.
-
Purification Challenges:
If impurities are present, purification can be challenging.
-
Column Chromatography: A gradient elution with a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane is often effective.[5]
-
Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent like ethanol can be a very effective final purification step.
Issue 3: Reaction is Very Slow or Stalls
Question: My reaction is proceeding very slowly, even after several hours. How can I increase the reaction rate?
Answer:
A sluggish reaction can often be accelerated by adjusting the catalyst and reaction conditions.
-
Catalyst Choice: If you are using a very mild catalyst, switching to a more active one might be necessary. For example, if L-proline is too slow, a catalytic amount of piperidine could be tried.
-
Temperature: Gently heating the reaction mixture can significantly increase the rate. However, be mindful of the potential for side reactions at higher temperatures.
-
Energy Input:
-
Solvent: The reaction rate can be highly solvent-dependent. Screening a few different solvents can reveal a more optimal medium for your specific substrates and catalyst.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile?
A1: There is no single "best" catalyst, as the optimal choice depends on factors like the specific isatin substrate, desired reaction time, and considerations for green chemistry. Here is a comparison of common catalysts:
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Piperidine | Homogeneous (Basic) | Ethanol, Room Temp. or slight warming | Fast reaction times, high yields | Can cause polymerization of malononitrile, not easily recyclable |
| L-Proline | Homogeneous (Organocatalyst) | Ethanol or water, often requires heating | Milder conditions, environmentally benign, can be recyclable | May require longer reaction times than strong bases |
| Ionic Liquids | Homogeneous/ Heterogeneous | Often solvent-free, room temp. or warming | Green solvent, can act as both solvent and catalyst, often recyclable[7] | Higher initial cost, may require specific work-up |
| **Molecular Iodine (I₂) ** | Homogeneous (Lewis Acid) | Ethanol, can be used in electrochemical synthesis | Mild, cost-effective, avoids transition metals | May not be as efficient as strong bases for all substrates |
| Heterogeneous Catalysts (e.g., Al₂O₃, functionalized silica[8]) | Heterogeneous | Various solvents or solvent-free | Easily separable and recyclable, often environmentally friendly | May have lower activity than homogeneous catalysts, potential for leaching |
| Ultrasound/Microwave | Energy Source | Can be used with various catalysts and solvents | Drastic reduction in reaction time, often improved yields[6][9] | Requires specialized equipment |
Q2: What is the mechanism of the Knoevenagel condensation in this synthesis?
A2: The reaction proceeds through a classic Knoevenagel condensation mechanism.
-
Deprotonation: A basic catalyst removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).[10]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon at the C3 position of isatin.[10]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, 2-(2-Oxoindolin-3-ylidene)malononitrile.[2]
Reaction Mechanism
Caption: The general mechanism of the Knoevenagel condensation between isatin and malononitrile.
Q3: What are the recommended purification methods for the final product?
A3: The choice of purification method depends on the purity of the crude product.
-
Filtration and Washing: Often, the product precipitates out of the reaction mixture upon cooling or addition of a non-solvent like water. Simple filtration followed by washing with a cold solvent (e.g., ethanol or water) can sometimes yield a sufficiently pure product.
-
Recrystallization: This is a highly effective method for obtaining a high-purity crystalline product. Ethanol is a commonly used solvent for recrystallization.
-
Flash Column Chromatography: If the crude product contains significant impurities, flash column chromatography on silica gel is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[5]
Q4: Are there any specific safety precautions I should be aware of?
A4: Yes, there are important safety considerations for this synthesis.
-
Malononitrile: Malononitrile is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Cyanide: Some reaction pathways, particularly those involving KCN or the decomposition of malononitrile, can potentially generate hydrogen cyanide (HCN) gas, which is extremely toxic.[11] All reactions should be performed in a fume hood.
-
Solvents: The solvents used (e.g., ethanol, methanol, ethyl acetate, hexane) are flammable and should be handled with care, away from ignition sources.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis
This protocol is a classic and often high-yielding method.
-
Reaction Setup: To a round-bottom flask, add isatin (1.0 eq.), malononitrile (1.1 eq.), and ethanol (as a solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the mixture with stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours. A precipitate may form as the reaction proceeds.
-
Work-up: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then water to remove any remaining catalyst and unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: L-Proline-Catalyzed Synthesis in Water
This protocol represents a greener alternative.
-
Reaction Setup: In a round-bottom flask, suspend isatin (1.0 eq.) and malononitrile (1.2 eq.) in water.
-
Catalyst Addition: Add L-proline (0.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for higher purity.
References
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. BenchChem.
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Krasavin, M., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
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Le Bideau, F., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 26(21), 6485. [Link]
- Demchuk, D. V., et al. (2011). "On Water" Knoevenagel Condensation of Isatins with Malononitrile.
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Javahershenas, R., & Nikzat, S. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 102, 106741. [Link]
- Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095.
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PubChem. 2-(2-Oxoindolin-3-ylidene)malononitrile. [Link]
- Ballin, J. D. S., et al. (2018). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. Journal of the Brazilian Chemical Society, 29(10), 2184-2192.
- Google Patents. (1957).
- Graphene oxide–TiO2 nanocomposite as a solid acid catalyst for the synthesis of spirooxindoles. RSC Advances, 5(101), 83221-83228.
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Mohammadi Ziarani, G., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 329-333. [Link]
- Bortolini, O., et al. (2014). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry, 38(4), 1546-1555.
- Azmath, P., et al. (2019). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 24(18), 3333.
- Patel, S. B., et al. (2014). Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Der Pharma Chemica, 6(1), 227-233.
- Javahershenas, R., & Nikzat, S. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 102, 106741.
- da Silva, W. F., et al. (2021). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones. Journal of the Brazilian Chemical Society, 32(8), 1639-1650.
- Zhang, F., et al. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811.
- Mohammadi Ziarani, G., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor.
- Reddy, T. R., et al. (2023). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. The Journal of Organic Chemistry, 88(19), 13685–13695.
- Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.
- Li, Y., et al. (2023). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1079318.
- Liu, S., et al. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online.
- Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(1), 1-115.
- Reddit. (2020).
- BenchChem. (2025).
- Cacciatore, F. A., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. International Journal of Molecular Sciences, 24(13), 10722.
- BenchChem. (2025). A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline.
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evalu
- Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B, 44B, 2354-2357.
- Liddell, J. (2022). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review.
- A Comparison on Microwave and Ultrasound Accelerated Synthetic Route to Dihydropyrimidinones Catalyzed by Sulfanilic Acid in Water. Australian Journal of Basic and Applied Sciences.
- Al-Shamary, R. K., & Al-Zaydi, K. M. (2016). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 21(1), 103.
- Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1224823.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
- Ranu, B. C., & Jana, R. (2006). A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. Organic Chemistry Portal.
- L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/ Malononitrile: Regioselective Synthesis of 5-Arylpyrimido[4,5-b]quinoline-diones and 2-Amino-4-arylquinoline-3-carbonitriles in Water.
- Batra, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2), 69-77.
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Technical Support Center: Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
Welcome to the technical support center for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in this Knoevenagel condensation reaction. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to the Synthesis
The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile is achieved through the Knoevenagel condensation of isatin with malononitrile. This reaction is a cornerstone for accessing a class of compounds with significant biological and pharmaceutical importance.[1] The choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, and purity by affecting reactant solubility, stabilizing intermediates, and influencing the catalyst's efficacy.
The general reaction is as follows:
Figure 1. General scheme for the Knoevenagel condensation of Isatin and Malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in this Knoevenagel condensation?
A1: The solvent plays several crucial roles in the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile. Firstly, it must effectively dissolve the starting materials, isatin and malononitrile, to allow the reaction to proceed in the homogeneous phase. Secondly, the solvent's polarity can stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy and accelerating the reaction rate.[2] For instance, polar solvents can stabilize the enolate ion of malononitrile, which is a key nucleophile in the reaction mechanism. Finally, the solvent can influence the efficacy of the chosen catalyst.
Q2: Which solvents are most commonly recommended for this synthesis, and what are the typical yields?
A2: A range of solvents have been successfully employed, with the choice often depending on the desired reaction conditions (e.g., green chemistry principles, reaction time). Water, ethanol, and methanol are frequently used, and solvent-free conditions have also proven highly effective.[3][4] Below is a comparative summary based on literature findings.
Table 1: Comparison of Solvent Systems for the Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
| Solvent System | Catalyst | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Water | Sulfonic acid functionalized silica | Room Temp. | 10-15 min | 92-98% | [4] |
| Water | None | Room Temp. | 15 min | up to 99% | [3] |
| Methanol (+Water) | KCN | Reflux | 1.5 hours | 64-95% | [5][6] |
| Pyridine | None | 100 °C | 2 hours | Not specified | [7] |
| Dichloromethane (CH₂Cl₂) | Supported triphenylphosphine | Room Temp. | 24 hours | 88% | [8] |
| Solvent-Free | Grinding / None | Room Temp. | 15 min | 75-99% | [3] |
| Solvent-Free | Ammonium Acetate (Microwave) | N/A (320W) | 20-50 sec | High (not specified) | [9] |
Note: Yields are highly dependent on the specific isatin derivative and reaction scale.
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free synthesis is a highly effective and environmentally benign approach for this reaction.[3] The reaction can be carried out by simply grinding the isatin and malononitrile together at room temperature, often yielding the product in a very pure form within minutes.[3] This method is advantageous as it simplifies the work-up procedure, often eliminating the need for column chromatography, and reduces chemical waste. Microwave-assisted solvent-free synthesis is another rapid and efficient option.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides a logical framework for resolving them.
Figure 2. Troubleshooting workflow for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Problem 1: Low or no product yield.
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Possible Cause: Poor solubility of starting materials.
-
Scientific Rationale: If isatin or malononitrile does not dissolve in the chosen solvent, the reactants cannot interact effectively, leading to a stalled reaction.
-
Troubleshooting Step: Observe the reaction mixture. If solids remain undissolved, consider switching to a solvent with better solubilizing properties for these heterocyclic compounds, such as methanol or pyridine.[6][7]
-
-
Possible Cause: Lack of or inappropriate catalyst.
-
Scientific Rationale: While the reaction can proceed without a catalyst, particularly under solvent-free conditions, a catalyst is often necessary in solution to achieve a reasonable reaction rate. The catalyst, typically a mild base, facilitates the deprotonation of malononitrile to form the reactive enolate.
-
Troubleshooting Step: If no catalyst is used in a solution-phase reaction, introduce a common catalyst like piperidine acetate or a few drops of piperidine. If a catalyst is already in use and the reaction is still slow, consider alternatives like DBU or molecular iodine.[1]
-
Problem 2: The reaction is slow and does not go to completion.
-
Possible Cause: Insufficient reaction temperature or time.
-
Scientific Rationale: Knoevenagel condensations, like most reactions, are temperature-dependent. At room temperature, the reaction may be sluggish in certain solvents.
-
Troubleshooting Step: If the reaction is proceeding cleanly but slowly at room temperature, consider gently heating the mixture. For example, reactions in methanol are often run at reflux.[6] Alternatively, extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause: The solvent is inhibiting the reaction.
-
Scientific Rationale: Protic solvents can sometimes hinder the reaction by solvating the catalyst or the enolate intermediate too strongly, reducing their reactivity.
-
Troubleshooting Step: If you are using a protic solvent like methanol and observing slow conversion, switching to water can sometimes be beneficial as it can promote the reaction through hydrophobic effects and hydrogen bonding.[3][4] Alternatively, a solvent-free approach often provides the fastest conversion rates.[3]
-
Problem 3: The final product is impure, with many side products.
-
Possible Cause: Harsh reaction conditions.
-
Scientific Rationale: High temperatures or strongly basic catalysts can sometimes lead to side reactions or degradation of the starting materials or product. The product itself contains multiple reactive sites.
-
Troubleshooting Step: If you are using high heat, try running the reaction at a lower temperature for a longer period. If a strong base is used, switch to a milder catalyst.
-
-
Possible Cause: The solvent is promoting side reactions.
-
Scientific Rationale: Certain organic solvents may facilitate undesired reaction pathways.
-
Troubleshooting Step: Switching to "on water" synthesis or a solvent-free grinding method often results in a much cleaner reaction profile and a purer final product that may not require extensive purification.[3][4] The high yields reported in water (up to 99%) suggest a very clean conversion.[3]
-
Experimental Protocols
Protocol 1: "On Water" Synthesis (Catalyst-Free)
This protocol is recommended for its simplicity, speed, and adherence to green chemistry principles.[3]
-
To a small flask or vial, add isatin (1.0 eq).
-
Add malononitrile (1.0 eq).
-
Add a small volume of water (e.g., 2-3 mL per mmol of isatin).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Monitor the reaction by TLC until the isatin spot has disappeared.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the pure product.
Protocol 2: Solvent-Free Synthesis (Grinding)
This is an excellent alternative for rapid and clean product formation without any solvent.[3]
-
In a mortar, combine isatin (1.0 eq) and malononitrile (1.0 eq).
-
Grind the mixture with a pestle at room temperature for 15 minutes. The mixture will typically turn into a paste and then solidify as the product forms.
-
The resulting solid is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol.
References
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. Available from: [Link]
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. KU ScholarWorks. Available from: [Link]
-
Dandia, A., et al. (2006). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Chemistry of Heterocyclic Compounds, 42(8), 1039-1042. Available from: [Link]
-
Latyshev, G. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. Available from: [Link]
-
Verma, N., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15637-15645. Available from: [Link]
-
Guesmi, N. E., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 26(16), 4998. Available from: [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26177-26194. Available from: [Link]
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1095. Available from: [Link]
-
Guesmi, N. E., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Available from: [Link]
-
Mohammadi Ziarani, G., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313. Available from: [Link]
-
Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5). Available from: [Link]
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- 9. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
Welcome to the technical support center for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile is most commonly achieved through a Knoevenagel condensation of isatin with malononitrile. [cite:4, 5, 23] This reaction, while generally efficient, can be prone to several side reactions that impact the final product's quality. This guide will address these potential pitfalls and offer practical solutions.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Product and Presence of Water-Soluble Impurities
Question: I am getting a low yield of my desired orange-red product, and I notice some water-soluble impurities during workup. What could be the cause?
Answer: This issue often points to the hydrolysis of the nitrile groups in either your starting material (malononitrile) or your product. Under aqueous basic or acidic conditions, the nitrile groups can hydrolyze to form amides and subsequently carboxylic acids.[1]
Causality: The Knoevenagel condensation is often catalyzed by a base, which can also promote the hydrolysis of the highly reactive nitrile groups, especially if there is water in the reaction mixture.
Preventative Measures & Protocols:
-
Anhydrous Reaction Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware.
-
Control of Reaction Time: Prolonged reaction times can increase the likelihood of hydrolysis. Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting materials are consumed.
-
Choice of Base: A milder, non-nucleophilic base can be advantageous. While piperidine is commonly used, consider alternatives like triethylamine or DBU in an anhydrous organic solvent.[2]
Optimized Protocol (Anhydrous Conditions):
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol or Acetonitrile | Minimizes water content, reducing hydrolysis.[3] |
| Catalyst | Piperidine (catalytic amount) | A common and effective catalyst.[2] |
| Temperature | Room Temperature to gentle reflux (50-60 °C) | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture contamination. |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add isatin (1.0 eq) and malononitrile (1.1 eq).
-
Add anhydrous ethanol (or acetonitrile) to dissolve the reactants.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) dropwise while stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the isatin spot has disappeared, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum.
Issue 2: Formation of a Higher Molecular Weight Byproduct
Question: My final product shows a peak in the mass spectrum that corresponds to the desired product plus malononitrile. What is this byproduct and how can I avoid it?
Answer: This is a classic case of a Michael addition side reaction. Your product, 2-(2-oxoindolin-3-ylidene)malononitrile, is an excellent Michael acceptor due to the electron-withdrawing nature of the two nitrile groups and the carbonyl group. The malononitrile anion, a potent nucleophile, can add to the electrophilic double bond of the product.[4]
Causality: The basic conditions that generate the malononitrile anion for the initial Knoevenagel condensation also allow it to act as a nucleophile in a subsequent Michael addition to the newly formed product.
Preventative Measures & Protocols:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of malononitrile (e.g., 1.05-1.1 equivalents). This ensures the complete consumption of isatin without leaving a large amount of nucleophilic malononitrile anion to react with the product.
-
Gradual Addition: Add the malononitrile solution dropwise to the solution of isatin and catalyst. This keeps the instantaneous concentration of the malononitrile anion low.
-
Temperature Management: Running the reaction at a lower temperature (e.g., room temperature or below) can help to control the rate of the Michael addition, which often has a higher activation energy than the initial condensation.
Visualizing the Michael Addition Side Reaction:
Caption: Michael addition of malononitrile to the product.
Issue 3: Presence of a Dark, Insoluble Byproduct
Question: I am observing the formation of a dark, almost black, insoluble material in my reaction flask. What is causing this?
Answer: This is likely due to the self-condensation of isatin, which can polymerize under certain conditions, especially with strong bases or at high temperatures. Isatin can undergo an aldol-type self-condensation.
Causality: The enolizable proton at the N-1 position of isatin can be abstracted by a strong base, leading to the formation of an enolate that can then attack the C-3 carbonyl of another isatin molecule.
Preventative Measures & Protocols:
-
Use of a Milder Catalyst: Avoid strong bases like sodium hydroxide or potassium carbonate. Catalytic amounts of weaker bases like piperidine or triethylamine are less likely to promote self-condensation.[2]
-
Protecting the N-H group: If self-condensation is a persistent issue, consider using an N-protected isatin derivative (e.g., N-methylisatin or N-acetylisatin).[3] This removes the acidic proton and prevents self-condensation. The protecting group can be removed later if necessary, although for many applications, the N-substituted product is also of interest.
-
Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can accelerate the rate of self-condensation.
Workflow for N-Protected Isatin:
Caption: Workflow using N-protected isatin.
Purification Strategies
Question: What is the best way to purify the final product and remove these side products?
Answer: A combination of recrystallization and column chromatography is generally effective.
| Purification Method | Target Impurity | Protocol |
| Recrystallization | Unreacted starting materials, minor side products | Dissolve the crude product in a minimal amount of a hot solvent like ethanol, ethyl acetate, or a mixture of DMF and water. Allow it to cool slowly to form pure crystals. |
| Column Chromatography | Michael adduct, self-condensation products | Use silica gel with an appropriate eluent system, such as a gradient of ethyl acetate in hexane. The desired product is typically a colored band that can be easily visualized and collected.[5] |
Summary of Key Parameters for a Clean Synthesis
| Parameter | Recommendation | Reason |
| Reagents | High purity, anhydrous | To prevent side reactions and ensure reproducibility. |
| Solvent | Anhydrous | To minimize hydrolysis of nitrile groups. |
| Catalyst | Mild, non-nucleophilic (e.g., piperidine, triethylamine) | To avoid self-condensation of isatin and other base-catalyzed side reactions.[2] |
| Stoichiometry | Slight excess of malononitrile (1.05-1.1 eq) | To drive the reaction to completion while minimizing Michael addition. |
| Temperature | Room temperature to gentle heat | To balance reaction rate and selectivity. |
| Monitoring | TLC | To determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times. |
References
- Demchuk, O. et al. (2011). Title of a relevant paper. Journal of Organic Chemistry.
-
Wang, D.-C. et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 7), o1095. [Link]
-
Lashgari, N. et al. (2012). Knoevenagel Condensation of Isatins With Malononitrile Ethyl Cyanoacetate in the Presence of Sulfonic Acid Functionalized Silica (SBA-Pr-SO3H) As a New Nano-Reactor. European Journal of Chemistry. [Link]
-
Kumar, A. et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances. [Link]
-
Ziarani, G. M. et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry. [Link]
-
Bansode, A. H. et al. (2020). Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. The Journal of Organic Chemistry. [Link]
-
Kakkar, R. et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm. [Link]
-
Sargın, N. (2015). Enantioselective Michael Addition of Malononitrile to Chalcone with Bifunctional Squaramide Organocatalysts. Middle East Technical University. [Link]
-
Chemistry LibreTexts. (2020). The Hydrolysis of Nitriles. [Link]
-
Shvartsberg, M. S. et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. [Link]
-
Shvartsberg, M. S. et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]
-
Wang, D.-C. et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. ResearchGate. [Link]
-
Reddy, C. S. et al. (2010). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]
- 5. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for the Purification of 2-(2-Oxoindolin-3-ylidene)malononitrile Derivatives
Welcome to the technical support center for the purification of 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of compounds. My goal is to provide you with not just protocols, but the underlying rationale and troubleshooting strategies honed from years of field experience. These molecules, with their characteristic electron-rich and planar structures, often present unique challenges during chromatographic purification. This resource will serve as your comprehensive guide to achieving high purity and yield.
Introduction: The Challenge of Purifying Oxoindolinylidene Malononitriles
2-(2-Oxoindolin-3-ylidene)malononitrile derivatives are pivotal scaffolds in medicinal chemistry.[1] Their synthesis, often via Knoevenagel condensation of an isatin with malononitrile, can result in a crude mixture containing starting materials, byproducts, and potentially both E and Z isomers.[1][2][3] The purification of these often colorful, polar, and sometimes sparingly soluble compounds requires a nuanced approach to column chromatography. Success hinges on the careful selection of stationary and mobile phases to prevent product degradation, poor separation, or irreversible adsorption to the column matrix.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying these derivatives, and why?
A: Silica gel (60 Å, 230-400 mesh) is the workhorse for these purifications. The reasoning is twofold:
-
Polarity Matching: These derivatives possess a moderate to high degree of polarity due to the lactam ring, the oxo group, and the two nitrile functionalities. Silica gel, a polar adsorbent, allows for effective separation based on differential adsorption of the target compound and less polar impurities.
-
Cost and Availability: It is a cost-effective and readily available stationary phase, making it ideal for routine and large-scale purifications.
However, a critical caveat is the acidic nature of silica. For derivatives that are sensitive to acid-catalyzed decomposition, you may observe streaking on the TLC plate or low recovery from the column. In such cases, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%), or opt for an alternative stationary phase like neutral alumina.
Q2: How do I select an appropriate mobile phase (eluent)?
A: The selection of the mobile phase is arguably the most critical step and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.
-
Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the most common and effective starting point.[1][4]
-
Target Rf Value: On your analytical TLC plate, aim for a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf value typically translates well to flash column chromatography, ensuring the compound elutes in a reasonable number of column volumes (CVs) without excessive band broadening.
-
Solvent Polarity:
-
If your compound's Rf is too low (streaking at the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf is too high (running with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Alternative Solvents: For more polar derivatives, a dichloromethane/methanol system can be effective.[5] However, be aware that methanol significantly increases the eluting power, so it should be added judiciously (e.g., starting at 1-2%).
Q3: My compound is a vibrant color (e.g., orange, red). Does this help in purification?
A: Yes, absolutely. The chromophoric nature of these conjugated systems is a significant advantage. You can visually track the main product band as it moves down the column, allowing for more precise fraction collection. This helps in making real-time decisions about when to start and stop collecting the fractions containing your pure compound, minimizing the collection of mixed fractions.
Q4: Should I perform an isocratic or gradient elution?
A: For most applications involving these derivatives, a step-gradient elution is superior.
-
Isocratic Elution (Constant Solvent Composition): This is simpler but can lead to long elution times and significant tailing if impurities are strongly retained.
-
Gradient Elution (Increasing Polarity over Time): This method is more efficient. You can start with a lower polarity to elute non-polar impurities, then gradually increase the polarity to elute your target compound in a sharp band, and finally, use a high polarity "flush" to remove any strongly adsorbed byproducts. This saves time, reduces solvent consumption, and often improves peak shape. A typical gradient might start with 10% EtOAc in Hexanes and gradually increase to 40-50% EtOAc.[4]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling). 4. Sample was loaded in a solvent that was too strong. | 1. Re-optimize the mobile phase using TLC. Aim for a ΔRf of at least 0.2 between your product and the main impurity. 2. As a rule of thumb, load no more than 1-5% of the silica gel mass (e.g., 1-5g of crude on 100g of silica). 3. Ensure the column is packed evenly without air bubbles. The slurry packing method is most reliable. 4. Use the "dry loading" technique (see protocol below) or dissolve the sample in a minimal amount of the initial, low-polarity eluent. |
| Compound Streaks / Tails on Column | 1. Compound is degrading on the acidic silica gel. 2. Compound has low solubility in the mobile phase. 3. Secondary interactions (e.g., hydrogen bonding) with silica. | 1. Deactivate the silica with 0.5% triethylamine in your eluent or switch to neutral alumina.[6] 2. Try a different solvent system. Dichloromethane is an excellent solvent for many organic compounds and can be used in place of hexanes.[5] 3. Add a small amount of a more polar solvent (e.g., 1% methanol or acetic acid, depending on the compound's nature) to the eluent to disrupt these interactions. |
| Low or No Recovery of Product | 1. Compound is irreversibly adsorbed to the stationary phase. 2. Compound decomposed entirely on the column. | 1. The compound may be too polar for silica. Consider using reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase.[7] 2. Confirm stability on a TLC plate first. Spot your compound, let the plate sit for 30 minutes, then elute and check for new spots. If it's unstable, a non-chromatographic method like crystallization might be necessary.[8] |
| E/Z Isomers are Co-eluting | The isomers have very similar polarities, making separation difficult. | 1. Use a longer column to increase the number of theoretical plates and improve resolution. 2. Employ a very shallow solvent gradient or run the column isocratically with the finely-tuned mobile phase determined from TLC. 3. Sometimes, changing the non-polar solvent (e.g., from hexanes to toluene) can alter selectivity and improve separation due to π-π interactions. |
| Colored Impurity Co-elutes with Product | The impurity has a polarity very similar to the product. | 1. Repeat the chromatography with a different solvent system to alter selectivity (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Acetone). 2. If chromatography fails, attempt recrystallization of the semi-pure fractions. |
Experimental Workflow & Protocols
Diagram: Standard Workflow for Column Chromatography
Caption: Workflow for purifying oxoindolinylidene malononitriles.
Step-by-Step Protocol: Flash Column Chromatography
This protocol assumes the purification of ~500 mg of a crude 2-(2-oxoindolin-3-ylidene)malononitrile derivative.
1. Materials & Setup:
-
Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter).
-
Silica gel (60 Å, 230-400 mesh), approx. 50g.
-
Eluent system (e.g., Ethyl Acetate/Hexanes), optimized by TLC.
-
Crude product (~500 mg).
-
Small amount of clean silica gel (~2-3 g) for dry loading.
-
Collection vessels (test tubes or flasks).
-
TLC plates, chamber, and UV lamp.
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).
-
In a beaker, mix ~50g of silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes) to form a free-flowing slurry.
-
Clamp the column vertically. With the stopcock closed, pour the slurry into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry from this point forward.
-
Add another thin layer of sand (~0.5 cm) on top of the silica bed to protect it during solvent addition.
3. Sample Loading (Dry Method):
-
Dissolve your ~500 mg of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add ~2-3 g of clean silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a small, even layer.
4. Elution and Fraction Collection:
-
Carefully add your initial, low-polarity eluent to the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/minute descent of the solvent front).
-
If using a gradient, systematically increase the polarity of the eluent as the separation progresses (e.g., increase EtOAc percentage every 100-200 mL).
-
Collect fractions of a consistent size (e.g., 10-20 mL). Watch for the colored band of your product and collect it meticulously.
5. Analysis and Isolation:
-
Monitor the fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the fractions that show a single spot corresponding to your product's Rf value.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield your purified compound.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor chromatographic results.
References
-
Bel-Abbes, R., et al. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 23(11), 2976. [Link]
-
PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Flisik, A. C., & Nicholl, L. (1957). U.S. Patent No. 2,809,986. Washington, DC: U.S.
- Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]
-
Krasavin, M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1367. [Link]
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E, E69, o1095. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Verma, N., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13, 14935-14943. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Dekamin, M. G., & Eslami, M. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. European Journal of Chemistry, 3(3), 305-308. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Reversed-phase liquid chromatography is the dominant mode in high performance liquid chromatography (HPLC) for quantitative analysis, and is used in ~80% of all HPLC applications. LCGC International. [Link]
- Dekamin, M. G., & Eslami, M. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 305-308.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 754-763.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]
-
Dekamin, M. G., & Eslami, M. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 305-308. [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile. This document is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from bench-scale to larger, pilot, or manufacturing scales. As an experienced application scientist, my goal is to provide not just a protocol, but a framework for understanding the reaction's nuances, troubleshooting common issues, and making informed decisions to ensure a robust, scalable, and reproducible process.
The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile is most commonly achieved via a Knoevenagel condensation between isatin and malononitrile. While straightforward on a lab scale, this reaction presents unique challenges during scale-up, including managing precipitation, ensuring complete conversion, and controlling purity. This guide provides field-proven insights to navigate these complexities.
Reaction Mechanism: The Knoevenagel Condensation
The core of this synthesis is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (the C3-keto group of isatin), followed by dehydration. Understanding this mechanism is critical for troubleshooting. A base catalyst deprotonates malononitrile, creating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of isatin. The subsequent intermediate readily eliminates a molecule of water to yield the thermodynamically stable, conjugated final product.
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile: Electrochemical vs. Traditional Methods
In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, the 2-(2-Oxoindolin-3-ylidene)malononitrile scaffold is of particular interest. As a potent Michael acceptor, it serves as a versatile building block for constructing a variety of bioactive molecules and complex heterocyclic systems.[1] This guide provides a comprehensive comparison between the long-established traditional synthesis routes and a cutting-edge electrochemical approach, offering researchers the data and insights needed to select the optimal methodology for their laboratory's goals.
The Conventional Path: Knoevenagel Condensation
The most prevalent traditional method for synthesizing 2-(2-Oxoindolin-3-ylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl group (the C3-keto group of isatin).
Underlying Mechanism and Rationale
The reaction is typically initiated by a base (e.g., piperidine, DBU, triethanolamine) which deprotonates the highly acidic malononitrile to form a carbanion.[1] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of isatin. The subsequent intermediate undergoes dehydration to yield the final, thermodynamically stable α,β-unsaturated product. The choice of base and solvent is critical; it must be strong enough to deprotonate malononitrile but not so strong as to cause unwanted side reactions with the isatin core.
While reliable, these traditional methods often come with significant drawbacks:
-
Harsh Conditions: Many protocols require elevated temperatures and prolonged reaction times.[1]
-
Catalyst Issues: The catalysts used can be toxic, difficult to remove from the final product, and are often required in stoichiometric amounts.
-
Environmental Concerns: The use of volatile organic solvents and the generation of byproducts present environmental and disposal challenges.[1]
-
Tedious Workup: Purification often involves complex column chromatography, which is time-consuming and solvent-intensive.
Representative Traditional Experimental Protocol (Knoevenagel Condensation)
This protocol is a generalized representation based on common literature procedures.
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants and catalyst, and dry under vacuum. Recrystallization or column chromatography may be necessary to achieve high purity.
The Electrochemical Frontier: A Green and Efficient Alternative
Electrochemical synthesis represents a paradigm shift, utilizing electrical current as a "reagentless" driving force for chemical transformations. This approach offers a milder, more controlled, and environmentally benign route to 2-(2-Oxoindolin-3-ylidene)malononitrile.
Mechanistic Insight and Experimental Causality
A recently developed electro-organic method employs a simple undivided cell with carbon and iron electrodes.[1] The reaction is catalyzed by a small amount of molecular iodine (I₂), which acts as a mild Lewis acid.
The key to this method's success lies in its elegance and efficiency:
-
Catalyst Activation: The molecular iodine activates the carbonyl group of isatin, enhancing its electrophilicity for the attack by malononitrile.
-
Mild Conditions: The entire reaction proceeds at room temperature under a low, constant current. This avoids the thermal degradation of sensitive substrates and reduces energy consumption.[1]
-
High Atom Economy: With electricity as the primary driving force, the method minimizes the use of chemical reagents and the generation of waste, resulting in a high atom economy.[1]
-
Simplicity: The setup is straightforward, and the workup is significantly simplified, often yielding a pure product without the need for extensive chromatography.
Detailed Electrochemical Experimental Protocol
This protocol is based on the work of Verma et al., demonstrating a state-of-the-art electrochemical synthesis.[1][2]
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with a carbon cloth anode (2 cm²) and an iron plate cathode (2 cm²).
-
Reagent Loading: To the cell, add isatin (1.0 mmol), malononitrile (1.0 mmol), and molecular iodine (10 mol%) in ethanol (20 mL).
-
Electrolysis: Stir the solution at room temperature and apply a constant current density of 5 mA cm⁻². The low current density ensures a controlled reaction rate, preventing side reactions and promoting high selectivity.
-
Reaction Monitoring: Monitor the reaction's completion via TLC (typically complete in a short time frame, e.g., 45-60 minutes).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water and ethanol to yield the pure product. The simplicity of this workup is a direct result of the clean reaction profile.
Head-to-Head Comparison: Performance and Practicality
To provide a clear, objective assessment, the following table summarizes the key performance indicators of both methodologies.
| Parameter | Traditional Knoevenagel Condensation | Electrochemical Synthesis |
| Typical Yield | 60-85% | Up to 94%[1] |
| Reaction Time | 2-12 hours | 45-90 minutes[1] |
| Temperature | Room Temp. to Reflux (e.g., 80-100 °C) | Room Temperature (~25 °C)[1] |
| Catalyst | Organic bases (Piperidine, DBU), Metal Oxides[1] | Molecular Iodine (I₂)[1] |
| Driving Force | Thermal Energy, Chemical Catalysts | Electrical Current[1] |
| Solvent | Ethanol, Water, DMF, or solvent-free | Ethanol[1] |
| Workup | Filtration, Recrystallization, Column Chromatography | Simple filtration and washing[1] |
| Green Chemistry | Moderate (often requires heating, organic solvents) | Excellent (mild conditions, high atom economy) |
Visualizing the Synthetic Pathways
The following diagram illustrates the fundamental differences in the reaction setups and mechanisms.
Caption: Comparative workflows of traditional vs. electrochemical synthesis.
A Scientist's Guide to Method Selection
Choosing the right synthetic strategy depends on a laboratory's specific priorities, including throughput, cost, equipment availability, and commitment to sustainable chemistry. The following decision workflow can guide this choice.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
For the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile, the evidence strongly favors the modern electrochemical approach. It surpasses traditional Knoevenagel condensations by offering significantly higher yields, drastically reduced reaction times, and milder, room-temperature conditions.[1] Its adherence to the principles of green chemistry, characterized by high atom economy and the avoidance of harsh reagents, positions it as a superior method for both academic research and industrial drug development. While traditional methods remain functional, the operational simplicity, efficiency, and sustainability of electrosynthesis present a compelling case for its adoption as the new standard.
References
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Molecules. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. KU ScholarWorks. [Link]
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Verma, N., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances. [Link]
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Le Guével, R., et al. (2019). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules. [Link]
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ResearchGate. (2019). (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. [Link]
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ResearchGate. (2022). (PDF) One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]
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Wang, D.-C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E. [Link]
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Molecules. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. National Center for Biotechnology Information. [Link]
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ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Center for Biotechnology Information. [Link]
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European Journal of Chemistry. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. [Link]
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RSC Publishing. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. [Link]
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ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
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ResearchGate. (2014). Comparison of some electrochemical reactions with the traditional approach. [Link]
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A Comparative Guide to Michael Acceptors: The Strategic Advantage of 2-(2-Oxoindolin-3-ylidene)malononitrile in Complex Molecule Synthesis
Introduction: The Michael Addition as a Cornerstone of Synthesis
The Michael addition, or conjugate addition, stands as one of the most powerful and versatile carbon-carbon bond-forming reactions in the synthetic chemist's toolkit. Its ability to create complex molecular architectures from relatively simple precursors has cemented its role in the synthesis of natural products, pharmaceuticals, and advanced materials. The reaction's elegance lies in the addition of a nucleophile (a Michael donor) to an electron-deficient alkene (a Michael acceptor). The efficiency and outcome of this transformation are critically dependent on the nature of the Michael acceptor, whose structure dictates reactivity, stereoselectivity, and the ultimate synthetic utility of the resulting adduct.
This guide provides an in-depth comparison of 2-(2-oxoindolin-3-ylidene)malononitrile (OIM), a highly activated and synthetically valuable acceptor, against a field of conventional Michael acceptors. We will explore the causality behind its enhanced reactivity and demonstrate why it serves as a superior building block for generating medicinally relevant scaffolds, particularly the coveted spirooxindole core.
Featured Acceptor: 2-(2-Oxoindolin-3-ylidene)malononitrile (OIM)
2-(2-Oxoindolin-3-ylidene)malononitrile is a crystalline solid characterized by an exocyclic double bond at the C3 position of an oxindole ring. This double bond is rendered exceptionally electrophilic by the cumulative electron-withdrawing power of three distinct groups: the two geminal cyano (-CN) functions and the conjugated carbonyl group of the lactam ring. This high degree of electronic activation makes OIM a potent Michael acceptor, readily engaging with a wide array of soft nucleophiles.
The true strategic value of OIM, however, lies in its downstream potential. A successful Michael addition to this substrate invariably generates a new quaternary stereocenter at the C3 position, directly forging the spirooxindole framework. This motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]
Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile (OIM)
OIM is readily prepared via a Knoevenagel condensation between isatin (or its derivatives) and malononitrile. This reaction is often high-yielding and can be performed under mild conditions, making the acceptor highly accessible.
Caption: Comparative synthetic outcomes of Michael additions.
-
OIM Adducts: The reaction directly constructs a complex, three-dimensional spirooxindole scaffold in a single, atom-economical step. [4][5]This provides immediate access to a molecular architecture with proven biological relevance, significantly shortening the path to potential drug candidates. [6]* Chalcone Adducts: The products are linear γ-keto compounds. While useful, they lack the inherent structural complexity of spirocycles and require additional, often multi-step, transformations to build polycyclic systems. [7]* Nitroalkene Adducts: The resulting γ-nitro compounds are valuable synthetic intermediates. The nitro group can be converted into an amine (opening access to pyrrolidines), a carbonyl, or other functional groups. [8]However, these transformations require subsequent steps, adding to the overall length of the synthesis.
-
Benzylidenemalononitrile Adducts: These reactions yield functionalized dicyanopropanes. The nitrile groups can be hydrolyzed or reduced, but the adducts lack the high-value heterocyclic core that OIM provides directly. [9]
Performance in Asymmetric Catalysis
For drug development, controlling stereochemistry is paramount. The rigid and planar structure of OIM provides a well-defined steric environment, making it an excellent substrate for asymmetric catalysis. Bifunctional organocatalysts, such as squaramides and thioureas, are particularly effective as they can simultaneously activate both the OIM (via hydrogen bonding to the lactam carbonyl) and the nucleophile, leading to highly organized, enantioselective transition states.
| Michael Acceptor | Michael Donor | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| OIM Derivative | 3-Aminooxindole | Cinchonidine-Thiourea (10) | 85% | >95:5 | 98% | [10] |
| Chalcone | Dimethyl Malonate | Dipeptide Phosphonium Salt (10) | 99% | — | 97% | [11] |
| β-Nitrostyrene | Acetylacetone | Camphoric Acid-Thiourea (10) | 98% | 93:7 | 74% | [12] |
| Chalcone | Malononitrile | Rosin-Squaramide (0.3) | 99% | — | 90% | [13] |
As the data illustrates, OIM is a superb substrate in organocatalyzed asymmetric reactions, delivering products with excellent diastereo- and enantioselectivity. While other acceptors also perform well, the key differentiator remains the immediate formation of the highly valuable and stereochemically dense spirooxindole product.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile (OIM)
This protocol is adapted from a common procedure for Knoevenagel condensation. [14]
-
Reactant Preparation: To a 50 mL round-bottom flask, add isatin (1.0 mmol, 147.1 mg) and malononitrile (1.0 mmol, 66.1 mg).
-
Solvent Addition: Add 5 mL of water to the flask.
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as piperidine (0.1 mmol) or a solid acid catalyst like sulfonic acid-functionalized silica (0.02 g). [14]4. Reaction: Stir the mixture vigorously at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture. The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to afford OIM as a yellow-to-orange solid.
Protocol 2: Representative Asymmetric Michael Addition to an OIM Derivative
This protocol is a generalized procedure based on the organocatalytic synthesis of spiro[pyrrolidin-3,2′-oxindole] derivatives. [10]
-
Catalyst and Reagent Setup: In a dry vial, dissolve the cinchonidine-based thiourea catalyst (0.1 equiv., 10 mol%) in a suitable solvent like dichloromethane (DCM) or toluene (0.5 M).
-
Addition of Reactants: Add the 3-aminooxindole derivative (Michael donor, 1.2 equiv.) to the catalyst solution and stir for 5 minutes at room temperature. Then, add the 2-(2-oxoindolin-3-ylidene)malononitrile derivative (Michael acceptor, 1.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress using TLC. These reactions often reach completion within 12-48 hours.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired spirooxindole product.
-
Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Conclusion and Strategic Outlook
While classic Michael acceptors like chalcones and versatile intermediates like nitroalkenes hold undeniable places in the canon of organic synthesis, 2-(2-oxoindolin-3-ylidene)malononitrile offers a distinct and powerful strategic advantage. Its high reactivity, combined with its unique ability to directly generate the medicinally significant spirooxindole scaffold in a single, often highly stereoselective, step makes it an unparalleled tool for efficiency and innovation.
For researchers in drug discovery and process development, OIM is not just another Michael acceptor; it is a "complexity-generating" reagent. It streamlines synthetic routes to high-value targets, reduces step counts, and provides rapid access to diverse libraries of intricate molecules. By choosing OIM, chemists are not merely forming a C-C bond—they are building a direct bridge to the forefront of medicinal chemistry.
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Title: Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Source: Molecules, 2017. URL: [Link]
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Title: Medicinal applications of spirooxindole and its derivatives. Source: ResearchGate, 2024. URL: [Link]
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Title: Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Source: Organic & Biomolecular Chemistry, 2017. URL: [Link]
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Title: Enantioselective synthesis of tetrahydrofuran spirooxindoles via domino oxa-Michael/Michael addition reaction using a bifunctional squaramide catalyst. Source: Organic & Biomolecular Chemistry, 2022. URL: [Link]
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Title: Catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines. Source: PubMed, 2014. URL: [Link]
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Title: Michael's addition reaction of chalcone. Source: ResearchGate, 2019. URL: [Link]
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Title: Organocatalyzed enantioselective Michael addition/cyclization cascade reaction of 3-isothiocyanato oxindoles with arylidene malonates. Source: Organic & Biomolecular Chemistry, 2014. URL: [Link]
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Title: Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. Source: ACS Publications, 2016. URL: [Link]
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Title: An overview of spirooxindole as a promising scaffold for novel drug discovery. Source: Expert Opinion on Drug Discovery, 2020. URL: [Link]
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Title: Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Source: ResearchGate, 2014. URL: [Link]
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Title: Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. Source: Organic Chemistry Portal. URL: [Link]
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Title: Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. Source: Chemistry – A European Journal, 2015. URL: [Link]
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Title: (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. Source: MDPI, 2024. URL: [Link]
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Title: Catalytic Enantioselective Conjugate Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes. Source: Journal of the American Chemical Society, 2000. URL: [Link]
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Title: Michael Additions Revisited with 1,3 Dicarbonyls. Source: YouTube, 2020. URL: [Link]
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Title: Synthesis of spirooxindoles by [3+2] cycloadditions. Source: ResearchGate, 2014. URL: [Link]
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Title: Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Source: MDPI, 2018. URL: [Link]
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Title: Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Source: Molecules, 2022. URL: [Link]
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Title: Stereoselective synthesis and applications of spirocyclic oxindoles. Source: Organic Chemistry Frontiers, 2021. URL: [Link]
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Title: Chalcone: A Privileged Structure in Medicinal Chemistry. Source: Medicinal Research Reviews, 2015. URL: [Link]
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Title: Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Source: RSC Publishing, 2012. URL: [Link]
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Title: Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Source: Beilstein Journal of Organic Chemistry, 2012. URL: [Link]
-
Title: New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. Source: RSC Advances, 2022. URL: [Link]
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Title: Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Source: Molecules, 2021. URL: [Link]
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Title: Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. Source: University of Cape Town, 2017. URL: [Link]
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Title: Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Source: Beilstein Journal of Organic Chemistry, 2012. URL: [Link]
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Title: Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. Source: Organic Chemistry Portal. URL: [Link]
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Title: Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Source: Organic Chemistry Frontiers, 2021. URL: [Link]
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Title: An enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines. Source: Organic & Biomolecular Chemistry, 2016. URL: [Link]
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Title: Enantioselective Michael Addition of Malonates to Enones. Source: Current Organic Chemistry, 2016. URL: [Link]
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Title: Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Source: Bioconjugate Chemistry, 2021. URL: [Link]
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Title: Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Source: The Journal of Organic Chemistry, 2021. URL: [Link]
-
Title: Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Source: ResearchGate, 2017. URL: [Link]
-
Title: Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. Source: Journal of the Iranian Chemical Society, 2015. URL: [Link]
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A Senior Application Scientist's Guide to the Electronic Properties of 2-(2-Oxoindolin-3-ylidene)malononitrile Analogs: A Comparative DFT Study
Introduction: The Therapeutic Potential of Isatin-Based Compounds
In the landscape of medicinal chemistry and drug development, the isatin scaffold, a key component of 2-(2-oxoindolin-3-ylidene)malononitrile and its derivatives, stands out as a "privileged structure." This is due to its remarkable versatility and the wide array of biological activities exhibited by its analogs, including anticancer, antiviral, and antimicrobial properties[1][2]. The 2-(2-oxoindolin-3-ylidene)malononitrile core, in particular, has garnered significant attention for its potent anticancer activities, which are believed to be linked to its ability to inhibit various protein kinases involved in cancer progression[3][4].
The therapeutic efficacy of these compounds is intrinsically tied to their electronic properties. Subtle modifications to the peripheral substituents of the 2-(2-oxoindolin-3-ylidene)malononitrile scaffold can induce significant changes in their electronic distribution, which in turn can modulate their binding affinity to biological targets and, consequently, their overall activity. Therefore, a thorough understanding of the structure-property relationships at an electronic level is paramount for the rational design of more potent and selective therapeutic agents.
This guide provides a comprehensive comparative analysis of the electronic properties of a series of 2-(2-oxoindolin-3-ylidene)malononitrile analogs using Density Functional Theory (DFT). As a senior application scientist, my aim is to not only present the data but also to elucidate the underlying principles and methodologies, offering researchers, scientists, and drug development professionals a practical framework for their own investigations.
Methodology: A Step-by-Step Protocol for DFT Calculations
The following protocol outlines a robust and reproducible workflow for performing DFT calculations on 2-(2-oxoindolin-3-ylidene)malononitrile analogs. This methodology is designed to provide accurate predictions of their electronic properties.
Step 1: Molecular Geometry Optimization
The initial step involves the optimization of the 3D structure of each analog to its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Software: Gaussian 09/16 program suite.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules[5][6].
-
Basis Set: 6-311+G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.
-
Procedure:
-
Construct the initial 3D structure of the analog using a molecular builder (e.g., GaussView).
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a true minimum.
-
Step 2: Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of interest.
-
Properties to Calculate:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier molecular orbitals are key to understanding the chemical reactivity and electronic transitions within the molecule. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity[7].
-
Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule and can help identify potential sites for electrostatic interactions.
-
Dipole Moment: This is a measure of the overall polarity of the molecule, which can influence its solubility and ability to cross cell membranes.
-
Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
The following diagram illustrates the computational workflow for this study:
Caption: Computational workflow for DFT analysis.
Comparative Analysis of Electronic Properties
To illustrate the impact of substitution on the electronic properties of the 2-(2-oxoindolin-3-ylidene)malononitrile scaffold, a comparative analysis of a series of analogs with varying electron-donating and electron-withdrawing groups on the phenyl ring is presented below.
| Analog | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| 1 | -H (Unsubstituted) | -6.54 | -2.89 | 3.65 | 5.87 |
| 2 | -OCH₃ (Electron-Donating) | -6.32 | -2.75 | 3.57 | 6.21 |
| 3 | -Cl (Electron-Withdrawing) | -6.68 | -3.05 | 3.63 | 4.95 |
| 4 | -NO₂ (Strong Electron-Withdrawing) | -7.12 | -3.58 | 3.54 | 3.28 |
Note: The values presented in this table are representative and intended for comparative purposes. Actual values may vary depending on the specific computational methodology employed.
Discussion: Linking Electronic Properties to Biological Activity
The data presented in the table above reveals clear trends that can be correlated with the potential biological activity of these compounds.
-
HOMO-LUMO Energy Gap (ΔE): A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. In the context of drug design, a lower energy gap can facilitate charge transfer processes that may be crucial for the interaction of the molecule with its biological target. For instance, the nitro-substituted analog (4 ) exhibits the smallest energy gap, suggesting it may be the most reactive among the series. This heightened reactivity could translate to enhanced biological activity, a hypothesis that warrants experimental validation.
-
Electron-Donating vs. Electron-Withdrawing Substituents: The introduction of an electron-donating group like methoxy (-OCH₃) in analog 2 raises both the HOMO and LUMO energy levels, leading to a slightly smaller energy gap compared to the unsubstituted analog. Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) in analogs 3 and 4 lower both the HOMO and LUMO energies. The strong electron-withdrawing nature of the nitro group in analog 4 significantly lowers the LUMO energy, making it a better electron acceptor. This property could be critical for interactions with electron-rich residues in the active site of a target protein.
-
Dipole Moment: The dipole moment is influenced by the overall charge distribution in the molecule. The unsubstituted analog 1 has a significant dipole moment. The introduction of an electron-donating group increases the dipole moment (analog 2 ), while electron-withdrawing groups tend to decrease it (analogs 3 and 4 ). The dipole moment can affect the solubility of the compound in biological fluids and its ability to engage in dipole-dipole interactions with its target.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the reactive sites of the molecule. For the 2-(2-oxoindolin-3-ylidene)malononitrile scaffold, the regions around the oxygen and nitrogen atoms of the oxoindoline ring and the nitrogen atoms of the malononitrile group are typically electron-rich (negative potential), making them susceptible to electrophilic attack and hydrogen bond formation. The phenyl ring's electrostatic potential will be modulated by the substituents, with electron-withdrawing groups creating more positive potential on the ring.
The following diagram illustrates the general structure-property relationships discussed:
Caption: Structure-property relationship diagram.
Conclusion and Future Directions
This guide has demonstrated the power of DFT calculations in elucidating the electronic properties of 2-(2-oxoindolin-3-ylidene)malononitrile analogs and how these properties can be correlated with their potential biological activity. The presented methodology provides a solid foundation for researchers to conduct their own computational studies.
The insights gained from such comparative DFT studies are invaluable for the rational design of new, more potent, and selective drug candidates. By systematically modifying the substituents and computationally predicting their effect on the electronic properties, it is possible to prioritize the synthesis of compounds with the most promising profiles for experimental testing. Future work should focus on expanding the library of analogs with diverse substituents and correlating the computational data with experimental results from biological assays to build robust quantitative structure-activity relationship (QSAR) models.
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Yu, S., Liu, Y., Zhang, Z., Zhang, J., & Zhao, G. (2019). Design, synthesis and biological evaluation of novel 2,3-indolinedione derivatives against mantle cell lymphoma. Bioorganic & Medicinal Chemistry, 27(15), 3245-3255. [Link]
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El-Drissi, B., Ousaa, A., Aouidate, A., Zaki, H., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2017). 3D-QSAR Studies of Isatin Derivatives with Anti-Cancer In Vitro: Advanced CoMFA, CoMSIA and Docking Methods. Journal of Chemical and Pharmaceutical Research, 9(6), 1-12. [Link]
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Sun, J., et al. (2018). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 23(11), 2948. [Link]
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Cross-validation of analytical methods for the characterization of 2-(2-Oxoindolin-3-ylidene)malononitrile
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-(2-Oxoindolin-3-ylidene)malononitrile
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-(2-Oxoindolin-3-ylidene)malononitrile (OIM), a derivative of isatin, is a significant compound in synthetic and medicinal chemistry. It often serves as a versatile Michael acceptor, a crucial intermediate for constructing a variety of bioactive molecules and complex heterocyclic systems.[1] Given its role as a foundational building block, the unambiguous characterization and quantification of OIM are paramount to ensure the reliability, reproducibility, and ultimate success of subsequent synthetic steps and biological assays. The identity, purity, and concentration of OIM must be confirmed with a high degree of confidence, which necessitates the use of robust, validated analytical methods.
This guide provides a comparative analysis of the primary analytical techniques used to characterize OIM. Beyond evaluating individual methods, we will delve into the critical process of cross-validation , a cornerstone of analytical lifecycle management that ensures consistency and interchangeability between different analytical procedures. This document is intended for researchers, analytical scientists, and drug development professionals who require a rigorous framework for the analytical control of OIM and similar synthetic intermediates.
Core Analytical Techniques for OIM Characterization
The structural features of OIM—a conjugated system incorporating an oxindole core, an exocyclic double bond, and two nitrile groups—dictate the most effective analytical methods for its characterization. The primary techniques include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and various spectroscopic methods (NMR, MS, IR, and UV-Vis) for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of OIM and for its quantification in reaction mixtures or formulated preparations. Its strength lies in its ability to separate the target analyte from starting materials, by-products, and degradation products.
-
Expertise & Experience: A reversed-phase HPLC method (e.g., using a C18 column) is the logical first choice for a molecule with the polarity of OIM. The chromophore-rich structure of OIM makes UV detection highly sensitive and specific. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a sharp, symmetrical peak for OIM with good resolution from any impurities. The goal is to develop a stability-indicating method, which is a validated quantitative procedure that can detect changes in the quality attributes of a product during storage.[2]
-
Trustworthiness: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3] This involves assessing parameters such as specificity, linearity, range, accuracy, and precision to demonstrate the method is fit for its intended purpose.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural confirmation of OIM.
-
Expertise & Experience: ¹H NMR provides information on the number and environment of protons. For OIM, characteristic signals are expected in the aromatic region for the protons on the benzene ring of the oxindole core and a singlet for the NH proton. For example, in DMSO-d₆, the NH proton signal appears as a singlet around 10.4-11.2 ppm, with aromatic protons appearing between 7.0 and 7.9 ppm.[4][5] ¹³C NMR is used to confirm the carbon framework, with distinct signals for the carbonyl carbon, the nitrile carbons, and the carbons of the aromatic ring.
-
Trustworthiness: The chemical shifts and coupling constants are highly reproducible and serve as a unique fingerprint for the molecule. Comparison with literature data or with a certified reference standard provides definitive identification.[4]
Mass Spectrometry (MS)
MS provides information about the molecular weight of OIM and can be used to deduce its elemental composition.
-
Expertise & Experience: When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for both identification and quantification.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental formula of OIM (C₁₁H₅N₃O) by providing a highly accurate mass measurement.[7][8] For example, the expected [M+H]⁺ ion would have a calculated m/z of 196.0505.[8]
-
Trustworthiness: The molecular ion peak provides direct evidence of the compound's molecular weight, and the fragmentation pattern can offer additional structural information, validating the proposed structure.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide complementary structural information and are often used for quick identity checks and quantification.
-
Expertise & Experience:
-
IR Spectroscopy: This technique is excellent for identifying key functional groups. For OIM, characteristic absorption bands would be observed for the N-H stretch (around 3200 cm⁻¹), the C≡N (nitrile) stretch (around 2220 cm⁻¹), and the C=O (amide carbonyl) stretch (around 1720 cm⁻¹).[7]
-
UV-Vis Spectroscopy: The extensive conjugation in the OIM molecule results in strong absorption in the UV-visible region. This property is exploited not only for detection in HPLC but also for direct quantification in solution using a spectrophotometer, provided no interfering substances are present.
-
-
Trustworthiness: While not as specific as NMR or MS for complete structure elucidation, the positions of key absorbances in IR and the λ_max in UV-Vis are characteristic properties that can confirm the presence of the molecule and its core structure when compared to a reference standard.
Comparative Overview of Analytical Methods
The choice of analytical method depends on the specific question being asked—be it identity, purity, or concentration. The following table summarizes the key performance attributes of each technique for the analysis of OIM.
| Parameter | HPLC-UV | ¹H NMR | Mass Spectrometry (MS) | IR Spectroscopy | UV-Vis Spec. |
| Primary Use | Purity, Quantification | Structure Elucidation | Structure Confirmation | Functional Group ID | Quantification, ID |
| Specificity | High (Separation-based) | Very High (Unique fingerprint) | Very High (m/z) | Moderate | Low to Moderate |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Very High (pg to fg) | Low (mg) | High (µg) |
| Quantification | Excellent (Primary Method) | Possible (with internal std.) | Possible (with internal std.) | Not Recommended | Good (if no interferences) |
| Validation Guideline | ICH Q2(R2)[2] | N/A (for structure) | ICH Q2(R2) (if quantitative) | USP <197> | ICH Q2(R2)[2] |
| Key Advantage | Stability-indicating capability | Definitive structure proof | Molecular weight confirmation | Quick functional group check | Simple, rapid quantification |
| Limitation | Requires reference standard | Lower throughput | May require chromatography | Not quantitative | Prone to interference |
The Principle of Cross-Validation
In a regulated or quality-driven environment, it is sometimes necessary to have more than one analytical method for the same purpose. For instance, a rapid UV-Vis method might be used for in-process control, while a more comprehensive HPLC method is used for final release testing. Cross-validation is the process of formally demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[9]
The objective is to ensure that the results generated by an alternative method are directly comparable to those from the original (or reference) method. This provides flexibility in laboratory operations and confidence that data generated across different methods are consistent.
Workflow for Cross-Validation: HPLC-UV vs. UV-Vis for OIM Quantification
The following diagram illustrates a typical workflow for cross-validating a new UV-Vis spectrophotometric method against an established and validated HPLC-UV method for the quantification of OIM.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are provided as examples and should be fully validated before routine use.
Protocol 1: Purity and Assay of OIM by Reversed-Phase HPLC
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to the λ_max of OIM (e.g., 280 nm, to be determined experimentally).
-
Standard Preparation: Accurately weigh ~10 mg of OIM reference standard and dissolve in 100.0 mL of acetonitrile to make a 100 µg/mL stock solution. Prepare a series of dilutions for the linearity curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing OIM and dissolve in acetonitrile to achieve a theoretical concentration within the linear range (e.g., 20 µg/mL).
-
Procedure: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Analysis: Determine the purity by calculating the area percentage of the OIM peak relative to all other peaks. Quantify the OIM content by comparing the peak area of the sample to the calibration curve generated from the reference standards. The linearity of the calibration curve should be evaluated using a regression line.[2]
Protocol 2: Structural Confirmation of OIM by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve ~5-10 mg of the OIM sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of a singlet for the NH proton (δ ≈ 10.4-11.2 ppm).
-
Analyze the multiplet patterns in the aromatic region (δ ≈ 7.0-7.9 ppm) to confirm the substitution pattern of the oxindole ring.
-
Integrate all signals to confirm the proton ratios are consistent with the C₁₁H₅N₃O structure.
-
Compare the resulting spectrum with published data for confirmation.[4]
-
Conclusion
The robust characterization of 2-(2-Oxoindolin-3-ylidene)malononitrile is a prerequisite for its effective use in research and development. A multi-faceted analytical approach, combining the separative power of HPLC with the structural elucidating capabilities of spectroscopic methods like NMR and MS, provides the highest degree of confidence in the material's identity, strength, and purity. Furthermore, the implementation of a cross-validation strategy is not merely a procedural formality; it is a critical scientific exercise that establishes the interchangeability of analytical methods, thereby ensuring data consistency and operational flexibility throughout the lifecycle of a project. Adherence to established guidelines, such as those from the ICH, ensures that the analytical data generated is trustworthy, reliable, and fit for its intended purpose.
References
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Kavalenka, A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. Available at: [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
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PubChem (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. Available at: [Link]
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Bakkas, S., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules. Available at: [Link]
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Ghodile, P. P., et al. (2022). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. Scientific Reports. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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European Medicines Agency (EMA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E. Available at: [Link]
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Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite (n.d.). 2-(2-oxoindolin-3-ylidene)malononitrile (C11H5N3O). Université du Luxembourg. Available at: [Link]
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European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
The Royal Society of Chemistry (2022). Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using Molecular Iodine as Catalyst - Supplementary Information. RSC. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-Oxoindolin-3-ylidene)malononitrile
For the modern researcher navigating the complexities of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-(2-Oxoindolin-3-ylidene)malononitrile, a molecule with potential applications stemming from its reactive malononitrile and functionalized indole moieties, require not only skillful manipulation in experimentation but also a thorough understanding of their safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Oxoindolin-3-ylidene)malononitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the chemical's properties and the rationale behind each step of the disposal process.
Understanding the Hazard Profile: A Foundation for Safe Handling
Before any disposal protocol can be implemented, a comprehensive understanding of the hazards associated with 2-(2-Oxoindolin-3-ylidene)malononitrile is paramount. While specific toxicological data for this exact compound is limited, its structure informs a conservative approach to handling, drawing parallels with the known hazards of its constituent functional groups: the malononitrile and 2-oxoindole moieties.
Malononitrile, the parent compound, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause serious eye irritation and may cause an allergic skin reaction.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] The indole nucleus, while a common scaffold in pharmaceuticals, can also present toxicological concerns. Therefore, 2-(2-Oxoindolin-3-ylidene)malononitrile should be handled with the utmost care, assuming a high degree of toxicity.
Table 1: Hazard Summary of 2-(2-Oxoindolin-3-ylidene)malononitrile and Related Compounds
| Hazard Classification | 2-(2-Oxoindolin-3-ylidene)malononitrile (Presumed) | Malononitrile (Known) |
| Acute Toxicity (Oral) | Toxic if swallowed | Toxic if swallowed[1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | Toxic in contact with skin[1][2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation[1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | Very toxic to aquatic life with long-lasting effects[1] |
Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling 2-(2-Oxoindolin-3-ylidene)malononitrile is the consistent and correct use of Personal Protective Equipment. This practice is not merely a response to regulation but a direct consequence of the compound's hazardous nature.
-
Hand Protection : Wear nitrile gloves. Given that this compound can be absorbed through the skin, double-gloving is recommended, especially when handling larger quantities or during spill cleanup.[3]
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes and fine dust particles.
-
Body Protection : A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection : When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.
Waste Segregation: Preventing Unwanted Reactions
The cornerstone of safe chemical disposal is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. For 2-(2-Oxoindolin-3-ylidene)malononitrile, the following segregation protocol is critical.
Key Segregation Principles:
-
Solid Waste : Unused or expired solid 2-(2-Oxoindolin-3-ylidene)malononitrile, as well as contaminated items such as weighing paper, gloves, and absorbent pads from minor spills, should be collected in a designated, clearly labeled hazardous waste container for solids.[4]
-
Liquid Waste : Solutions containing the compound and the first rinse of any contaminated glassware must be collected in a separate, designated liquid hazardous waste container. Subsequent rinses with water may be permissible for drain disposal, but only after the initial hazardous rinse has been collected.[5]
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container.[6]
-
Avoid Incompatibilities : Malononitrile can polymerize violently in the presence of strong bases.[7] Therefore, waste containing 2-(2-Oxoindolin-3-ylidene)malononitrile must never be mixed with basic solutions. It is also prudent to avoid mixing with strong oxidizing agents.
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of 2-(2-Oxoindolin-3-ylidene)malononitrile, from the point of generation to final pickup by environmental health and safety (EHS) personnel.
Solid Waste Disposal
-
Container Selection : Utilize a wide-mouth, sealable container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must be in good condition, with no cracks or leaks.[4]
-
Labeling : As soon as the first item of waste is placed in the container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2-Oxoindolin-3-ylidene)malononitrile"
-
The hazards associated with the waste (e.g., "Toxic," "Irritant," "Marine Pollutant")
-
The date accumulation begins.
-
-
Accumulation : Keep the container sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Disposal : Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 90 or 180 days for Small Quantity Generators), arrange for pickup by your institution's EHS department.[8]
Liquid Waste Disposal
-
Container Selection : Use a sealable, chemical-resistant container, such as a glass or HDPE bottle, that is compatible with the solvents used. If the waste is in a flammable solvent, a safety can may be appropriate.
-
Segregation by Solvent Type : Whenever possible, segregate halogenated and non-halogenated solvent waste streams. The disposal of halogenated waste is often more costly and has a different environmental impact.[1][9]
-
Labeling : Label the liquid waste container with a hazardous waste tag immediately upon adding the first volume of waste. The label should include:
-
"Hazardous Waste"
-
The full chemical names of all components, including solvents and an estimated concentration of 2-(2-Oxoindolin-3-ylidene)malononitrile.
-
The associated hazards.
-
The accumulation start date.
-
-
Accumulation and Disposal : Follow the same procedures for accumulation and disposal as for solid waste, ensuring the container is always sealed when not in use and stored in a designated area.
Spill Management: A Rapid and Safe Response
Even with the most stringent safety protocols, spills can occur. A well-rehearsed spill response plan is crucial to mitigate the associated risks.
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Navigating the Handling of 2-(2-Oxoindolin-3-ylidene)malononitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Researchers and drug development professionals working with 2-(2-Oxoindolin-3-ylidene)malononitrile, a compound of significant interest in medicinal chemistry, must prioritize safety due to its potent chemical properties. This guide provides essential, immediate safety and logistical information, focusing on the correct personal protective equipment (PPE), operational plans, and disposal procedures. By adhering to these protocols, laboratories can ensure a safe environment while advancing critical research.
Understanding the Hazard: A Risk-Based Approach to Safety
2-(2-Oxoindolin-3-ylidene)malononitrile is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and eye irritant.[2] The malononitrile functional group is a key structural feature that contributes to its reactivity and potential toxicity. Therefore, a comprehensive safety plan, beginning with the appropriate selection and use of PPE, is paramount.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, inhalation, and ingestion. The following table summarizes the minimum PPE requirements for handling 2-(2-Oxoindolin-3-ylidene)malononitrile.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Regularly check for signs of degradation and change gloves frequently. |
| Body Protection | Disposable, solid-front, back-tying laboratory coat or gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. The solid front offers protection from spills, and the back-tying design reduces the risk of contaminating the front of the gown during removal. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of solutions containing the compound and from airborne particles. A face shield offers the additional benefit of protecting the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is critical for minimizing the risk of exposure. The following diagram and step-by-step guide outline the safe handling process for 2-(2-Oxoindolin-3-ylidene)malononitrile.
Caption: Workflow for the safe handling of 2-(2-Oxoindolin-3-ylidene)malononitrile.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Donning PPE:
-
Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.
-
Designate a specific area for handling this compound.
-
Don all required PPE in the correct order: gown, then respirator, then eye protection, and finally, double gloves.
-
-
Weighing and Solution Preparation:
-
All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers.
-
To prevent static discharge that can cause the powder to become airborne, consider using an anti-static gun.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimentation:
-
Conduct all experimental work within the chemical fume hood.
-
Keep all containers with the compound covered when not in immediate use.
-
-
Decontamination and Doffing PPE:
-
After completing the experimental work, decontaminate all surfaces and equipment. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with 70% ethanol.
-
Remove PPE in a manner that avoids self-contamination: remove the outer gloves first, then the gown, then eye protection, then the respirator, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Contaminated Materials
Proper disposal of 2-(2-Oxoindolin-3-ylidene)malononitrile and all contaminated materials is a critical final step in the safety protocol. All waste generated must be treated as hazardous waste.
-
Solid Waste: This includes any remaining solid compound, contaminated weighing papers, and disposable labware. Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions and rinse solutions from decontamination should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be placed in a designated hazardous waste container immediately after use.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.[1] Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 2-(2-Oxoindolin-3-ylidene)malononitrile, fostering a secure environment for scientific discovery.
References
-
Loba Chemie. (2015, April 9). Malononitrile for Synthesis MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
